molecular formula C15H29BrO2 B15551693 Nonyl 6-bromohexanoate

Nonyl 6-bromohexanoate

Cat. No.: B15551693
M. Wt: 321.29 g/mol
InChI Key: LRXNWSXAFRBCCK-UHFFFAOYSA-N
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Description

Nonyl 6-bromohexanoate is a useful research compound. Its molecular formula is C15H29BrO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

nonyl 6-bromohexanoate

InChI

InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-11-14-18-15(17)12-9-8-10-13-16/h2-14H2,1H3

InChI Key

LRXNWSXAFRBCCK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide to Nonyl 6-bromohexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl 6-bromohexanoate (B1238239) is a functionalized lipid molecule of interest in the fields of chemical synthesis and advanced drug delivery.[1] Its bifunctional nature, possessing a terminal alkyl bromide and a long hydrocarbon chain ester, makes it a versatile building block for the synthesis of more complex molecules and a component in the formulation of lipid-based drug delivery systems such as lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the known chemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications in research and pharmaceutical development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of Nonyl 6-bromohexanoate

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 6-Bromohexanoic acid, nonyl ester[1]
CAS Number 959249-23-1[2]
Molecular Formula C15H29BrO2[1]
Molecular Weight 321.30 g/mol [1]
Exact Mass 320.1351[1]
Appearance To be determined
Solubility To be determined
Boiling Point Not available
Melting Point Not available
Density Not available

Table 2: Experimentally Determined Properties of 6-Bromohexanoic Acid (Precursor)

PropertyValueSource(s)
CAS Number 4224-70-8
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Appearance White to light orange low melting crystals
Melting Point 32-34 °C
Boiling Point 165-170 °C at 20 mmHg
Solubility Soluble in methanol

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the ester and the primary alkyl bromide.

  • Ester Group: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-nonanol and 6-bromohexanoic acid.

  • Alkyl Bromide: The terminal bromine atom serves as a good leaving group, making the terminal carbon electrophilic. This allows for nucleophilic substitution reactions (SN2), enabling the covalent attachment of various molecules, such as targeting ligands, polymers (e.g., PEG), or other lipids. The reactivity in SN2 reactions is generally high for primary alkyl bromides.[3][4][5] The carbon-bromine bond is weaker than corresponding carbon-chlorine or carbon-fluorine bonds, making it more reactive.[4][6]

Storage: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. It is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

This procedure is adapted from a patented method for the high-purity synthesis of 6-bromohexanoic acid.[7][8][9]

Materials:

  • ε-Caprolactone

  • Anhydrous organic solvent (e.g., n-hexane, dichloromethane)

  • Dry hydrogen bromide (HBr) gas

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, dissolve ε-caprolactone (1.0 mol) in the chosen anhydrous organic solvent (e.g., 200 mL of n-hexane).

  • Begin stirring the solution and cool the flask in an ice bath to maintain a reaction temperature between 20°C and 30°C.

  • Slowly bubble dry hydrogen bromide gas (1.1 mol) through the solution. Monitor the temperature closely to prevent it from exceeding 30°C.

  • After the addition of HBr is complete, continue to stir the mixture at the same temperature for approximately 6 hours.

  • Cool the reaction mixture to a temperature between 0°C and 10°C and continue stirring for another 3 hours. A crystalline precipitate of 6-bromohexanoic acid will form.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to yield high-purity 6-bromohexanoic acid.

Step 2: Fischer Esterification of 6-Bromohexanoic Acid with 1-Nonanol

This proposed protocol is based on the principles of Fischer-Speier esterification.[10][11][12][13][14]

Materials:

  • 6-Bromohexanoic acid (from Step 1)

  • 1-Nonanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid (1.0 equiv), 1-nonanol (1.5 equiv), and anhydrous toluene. The amount of toluene should be sufficient to suspend the reactants.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when water is no longer being azeotropically removed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Logical and Experimental Workflows

The synthesis of this compound follows a clear, two-step logical progression. This workflow is visualized below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromohexanoic Acid cluster_step2 Step 2: Fischer Esterification e_caprolactone ε-Caprolactone reaction1 Ring-Opening Reaction e_caprolactone->reaction1 hbr Dry HBr Gas hbr->reaction1 solvent1 Anhydrous Solvent (e.g., n-hexane) solvent1->reaction1 product1 6-Bromohexanoic Acid reaction1->product1 reaction2 Esterification (with water removal) product1->reaction2 nonanol 1-Nonanol nonanol->reaction2 catalyst H₂SO₄ (catalyst) catalyst->reaction2 solvent2 Toluene solvent2->reaction2 workup Aqueous Workup & Purification reaction2->workup final_product This compound workup->final_product

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Development

While specific case studies for this compound are not abundant, its structure suggests significant potential in drug delivery and bioconjugation.

Component of Lipid Nanoparticles (LNPs)

Functionalized lipids are crucial components in the design of sophisticated drug delivery systems like LNPs.[15][][17][18][19] The terminal bromide of this compound can act as a reactive handle for the post-formulation attachment of various moieties to the surface of a lipid-based nanoparticle.

This "click" chemistry approach allows for the surface functionalization of LNPs with:

  • Targeting Ligands: Antibodies, peptides, or small molecules that can direct the nanoparticle to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Stealth Agents: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to create a hydrophilic corona around the nanoparticle. This "stealth" layer helps to reduce recognition by the immune system, prolonging circulation time in the bloodstream.

The diagram below illustrates the potential role of this compound in a functionalized lipid nanoparticle.

LNP_Functionalization cluster_lnp Lipid Nanoparticle Core cluster_surface Surface Functionalization (Post-Formulation) drug Therapeutic Cargo (e.g., siRNA, mRNA, small molecule) nonyl_bromo This compound (Incorporated in LNP) lipids Structural Lipids (e.g., Phospholipids, Cholesterol) reaction Nucleophilic Substitution (SN2 Reaction) nonyl_bromo->reaction functionalized_lnp Functionalized LNP reaction->functionalized_lnp peg PEG-Nucleophile peg->reaction ligand Targeting Ligand-Nucleophile ligand->reaction

Caption: Role of this compound in LNP functionalization.

Synthetic Intermediate

Beyond its direct use in formulations, the bifunctional nature of this compound makes it a useful intermediate in organic synthesis for creating novel amphiphilic molecules, probes, or other specialized lipids for biological studies.

Safety and Handling

A detailed safety data sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar compounds, such as ethyl 6-bromohexanoate and methyl 6-bromohexanoate, appropriate safety precautions should be taken.[20][21][22][23] It is likely to be an irritant to the skin, eyes, and respiratory system. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable chemical entity with significant potential, particularly in the rapidly advancing field of drug delivery. While comprehensive experimental data on its physical properties are currently lacking, its chemical characteristics and reactivity are well-understood based on its functional groups. The proposed synthesis protocol provides a clear and viable route for its production in a laboratory setting. As the demand for customizable lipid components for targeted therapeutics continues to grow, molecules like this compound are poised to play an increasingly important role in the development of next-generation medicines.

References

Technical Guide: Nonyl 6-bromohexanoate (CAS No. 959249-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonyl 6-bromohexanoate (B1238239), a lipid ester of interest for applications in drug delivery and chemical synthesis. Due to the limited availability of public data on this specific molecule, this guide combines direct information with data extrapolated from closely related compounds to offer a practical resource for research and development.

Chemical and Physical Properties

Nonyl 6-bromohexanoate is an aliphatic lipid featuring a nine-carbon alkyl chain (nonyl) esterified with 6-bromohexanoic acid. The presence of a terminal bromine atom and a lipophilic nonyl tail makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of lipid-based drug delivery systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl 6-bromohexanoate (Related Compound)
CAS Number 959249-23-125542-62-5
Molecular Formula C15H29BrO2C8H15BrO2
Molecular Weight 321.3 g/mol [1]223.11 g/mol
Purity Typically >97%Typically >98%
Appearance Not specified (likely a liquid)Liquid
Boiling Point Not specified128-130 °C at 16 mmHg
Density Not specified1.254 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.458
Storage Conditions -20°C[1]Room temperature
Solubility Soluble in organic solvents like DMSO, DCM, DMFSoluble in organic solvents
SMILES CCCCCCCCCOC(=O)CCCCCBrCCOC(=O)CCCCCBr
InChI Key LRXNWSXAFRBCCK-UHFFFAOYSA-NDXBULVYHTICWKT-UHFFFAOYSA-N

Synthesis and Reactivity

Proposed Synthesis of this compound

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromohexanoic acid (1 equivalent), nonan-1-ol (B41252) (1.1-1.5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.01-0.05 equivalents). A non-polar solvent such as toluene (B28343) or hexane (B92381) can be used to facilitate the reaction and azeotropically remove water.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.

G cluster_synthesis Proposed Synthesis of this compound 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Reaction Fischer Esterification (Reflux) 6-Bromohexanoic_Acid->Reaction Nonan-1-ol Nonan-1-ol Nonan-1-ol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Use in Synthesis

The terminal bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is key to its utility as a building block for larger molecules.

A patent for nanomaterials comprising diamines (WO2023121965A1) describes the use of this compound in the synthesis of a di-substituted amine, which can be incorporated into lipid nanoparticles.

Experimental Protocol: Synthesis of Dinonyl 6,6'-((3-hydroxypropyl)azanediyl)dihexanoate

  • Reaction Setup: In a suitable reaction vessel, combine 3-aminopropan-1-ol (1 equivalent) and this compound (2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 12 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture and concentrate it. The crude product is then purified by column chromatography (e.g., CombiFlash) using a gradient of methanol (B129727) in dichloromethane (B109758) (7-10%) to yield dinonyl 6,6'-((3-hydroxypropyl)azanediyl)dihexanoate as a light yellow oil.

G cluster_reaction Known Reaction of this compound Nonyl_6-bromohexanoate This compound (2.5 equiv) Reaction Nucleophilic Substitution (80°C, 12h) Nonyl_6-bromohexanoate->Reaction 3-Aminopropan-1-ol 3-Aminopropan-1-ol (1 equiv) 3-Aminopropan-1-ol->Reaction Purification Column Chromatography Reaction->Purification Product Dinonyl 6,6'-((3-hydroxypropyl)azanediyl)dihexanoate Purification->Product

Caption: Experimental workflow for a known reaction involving this compound.

Applications in Drug Delivery

While direct studies on this compound in drug delivery are limited, its structure is highly indicative of its potential use as a synthon for creating novel lipids for lipid nanoparticle (LNP)-based drug delivery systems.

Role in Lipid Nanoparticle (LNP) Formation

LNPs are the leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines. These nanoparticles are typically composed of four main lipid components:

  • Ionizable Cationic Lipids: These are crucial for encapsulating the negatively charged nucleic acids and facilitating their release into the cytoplasm.

  • Helper Lipids (Phospholipids): These lipids, such as DSPC, contribute to the structure and stability of the nanoparticle.

  • Structural Lipids (Cholesterol): Cholesterol modulates the fluidity and stability of the lipid bilayer.

  • PEGylated Lipids: These lipids are incorporated to provide a hydrophilic shell that prevents aggregation and reduces clearance by the immune system.

This compound, with its reactive bromide and lipidic tail, is an ideal starting material for synthesizing novel ionizable cationic lipids. The nonyl tail can be incorporated as one of the lipid tails of the final ionizable lipid, while the bromohexanoate moiety can be used to link to a headgroup containing a tertiary amine, which provides the pH-dependent positive charge necessary for nucleic acid encapsulation and endosomal escape.

G cluster_lnp Potential Role in LNP-based Drug Delivery N6B This compound Synthesis Synthesis of Ionizable Lipid N6B->Synthesis Ionizable_Lipid Novel Ionizable Cationic Lipid Synthesis->Ionizable_Lipid LNP_Formation LNP Formulation Ionizable_Lipid->LNP_Formation LNP Lipid Nanoparticle (LNP) LNP_Formation->LNP Drug_Delivery Drug Delivery (e.g., mRNA) LNP->Drug_Delivery

Caption: Logical relationship of this compound in drug delivery applications.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel materials for drug delivery. Its bifunctional nature, combining a reactive alkyl bromide with a lipophilic ester, makes it a versatile building block for creating custom lipids for advanced applications such as lipid nanoparticles for nucleic acid therapies. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully explore its potential in the pharmaceutical sciences.

References

Nonyl 6-bromohexanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a representative synthetic protocol for Nonyl 6-bromohexanoate (B1238239), a key aliphatic lipid reagent. This document is intended to support researchers and professionals in the fields of drug delivery, materials science, and organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of Nonyl 6-bromohexanoate are summarized in the table below, providing a quick reference for experimental planning and data analysis.

PropertyValueSource
Molecular Formula C15H29BrO2[1][2][3]
Molecular Weight 321.30 g/mol [2][3]
Exact Mass 320.1351 u[2]
Elemental Analysis C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96%[2]
CAS Number 959249-23-1[1][3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved via the Fischer esterification of 6-bromohexanoic acid with nonan-1-ol (B41252), utilizing an acid catalyst. The following protocol details a representative experimental procedure.

Materials and Reagents
  • 6-Bromohexanoic acid

  • Nonan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic Solvents for Chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-bromohexanoic acid (1 equivalent), nonan-1-ol (1.2 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its precursors.

Synthesis_Workflow Reactants 6-Bromohexanoic Acid + Nonan-1-ol Reaction Fischer Esterification (H₂SO₄ catalyst, Toluene, Reflux) Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility Profile of Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of Nonyl 6-bromohexanoate (B1238239) is presented below.

PropertyValueSource
Molecular FormulaC15H29BrO2MedKoo Biosciences[1]
Molecular Weight321.30 g/mol MedKoo Biosciences[1]
Exact Mass320.1351MedKoo Biosciences[1]
Elemental AnalysisC, 56.07; H, 9.10; Br, 24.87; O, 9.96MedKoo Biosciences[1]
IUPAC Namenonyl 6-bromohexanoateMedKoo Biosciences[1]

Hypothetical Solubility Data

The following table is a template that can be populated with experimental data once solubility studies are conducted. It is anticipated that this compound, as a long-chain alkyl ester, will exhibit poor solubility in water and good solubility in common organic solvents. This is a general characteristic of similar organobromine compounds.[2]

SolventClassificationHypothetical Solubility (mg/mL) at 25°C
WaterProtic, Polar< 0.1
EthanolProtic, Polar> 100
MethanolProtic, Polar> 100
AcetoneAprotic, Polar> 200
DichloromethaneAprotic, Nonpolar> 200
Diethyl EtherAprotic, Nonpolar> 200
TolueneAprotic, Nonpolar> 150
HexaneAprotic, Nonpolar> 100
Dimethyl Sulfoxide (DMSO)Aprotic, Polar> 200
N,N-Dimethylformamide (DMF)Aprotic, Polar> 200

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

4.1. Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

  • Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Procedure:

    • Add an excess of this compound to a vial containing a known volume of the test solvent.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve must be prepared to ensure accurate quantification.

4.2. High-Throughput Screening (HTS) Solubility Assays

For rapid screening in multiple solvents, various HTS methods can be employed.

  • Principle: These methods often rely on kinetic solubility, where the compound is dissolved in a stock solvent (like DMSO) and then diluted into the aqueous/buffer system. The point at which precipitation occurs is detected.

  • Apparatus:

    • 96-well microplates

    • Liquid handling robotics

    • Plate reader (nephelometry, turbidimetry, or UV-Vis)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, serially dilute the stock solution with the test solvent.

    • Incubate the plate for a defined period (e.g., 2-24 hours).

    • Measure the turbidity or light scattering of each well using a plate reader to detect precipitation. The highest concentration that remains clear is reported as the kinetic solubility.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental process for determining the equilibrium solubility of a compound.

solubility_workflow start Start: Compound and Solvents prep Sample Preparation: Add excess compound to solvent start->prep equilibrate Equilibration: Shake at constant temperature (24-72h) prep->equilibrate separate Phase Separation: Centrifuge and filter supernatant equilibrate->separate quantify Quantification: Analyze concentration by HPLC separate->quantify data Data Analysis: Calculate solubility (e.g., mg/mL) quantify->data end End: Solubility Data data->end

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] Safety data sheets for similar compounds, such as Ethyl 6-bromohexanoate, indicate that they can cause skin and eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] All handling should be performed in a well-ventilated area, such as a chemical fume hood.[3]

Conclusion

The solubility of this compound is a key parameter for its effective use in scientific applications. This guide has provided a framework for understanding and determining this property. By following the detailed experimental protocols, researchers can generate reliable and reproducible solubility data. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise reporting of these findings, facilitating better communication and application of this knowledge within the scientific community.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonyl 6-bromohexanoate (B1238239) belongs to the family of halogenated esters. Its structure, featuring a long alkyl chain and a bromine atom, suggests its utility as a synthetic intermediate. The absence of a dedicated safety data sheet necessitates a cautious approach, relying on established principles of chemical safety and data from structurally related molecules. This guide aims to provide a framework for the safe handling, storage, and disposal of Nonyl 6-bromohexanoate in a laboratory setting.

Physicochemical Properties

While a comprehensive dataset is unavailable, some fundamental properties of this compound have been reported.

PropertyValueSource
Chemical Formula C15H29BrO2[1]
Molecular Weight 321.3 g/mol [1][2]
CAS Number 959249-23-1[2]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Purity ≥97% (as offered by some suppliers)[2]
Solubility Likely soluble in organic solvents like DMSO, DCM, and DMF.Inferred from similar compounds
Storage Recommended at -20°C for long-term storage.[2]

Hazard Identification and Assessment

Due to the lack of specific toxicological data for this compound, a hazard assessment must be conducted by analogy to similar compounds, such as other long-chain alkyl halides and esters.

Potential Health Hazards
  • Skin and Eye Irritation: Halogenated organic compounds are often irritating to the skin and eyes upon direct contact. Prolonged or repeated exposure may lead to dermatitis.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3]

  • Ingestion: Ingestion may cause gastrointestinal irritation.

  • Genotoxicity: Alkyl halides are a class of compounds with potential alkylating activity, which can lead to genotoxic effects.[4][5] While the specific risk for this compound is unknown, this potential hazard should be considered.

Potential Physicochemical Hazards
  • Combustibility: While not expected to be highly flammable, it may burn if exposed to a strong ignition source.

  • Reactivity: It may be incompatible with strong oxidizing agents, strong bases, and some metals.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound.[7][8][9][10]

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[8][9]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]

Hygiene Practices
  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[11]

Experimental Protocols: General Safety Procedures

The following are general experimental protocols that should be adapted for specific laboratory procedures involving this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[2]

  • Segregate from incompatible materials such as strong oxidizing agents and bases.[6]

Handling and Use
  • Before use, review all available safety information and have a clear plan for the experiment.

  • Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Measure and dispense the chemical in a fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Keep containers closed when not in use.

Spill and Emergency Procedures
  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent the spill from entering drains.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[12][13][14][15][16]

  • Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Safe Handling Workflow

SafeHandlingWorkflow start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store at -20°C Segregate from Incompatibles inspect->store prep Prepare for Experiment: - Review SDS/Safety Info - Don PPE store->prep handle Handle in Fume Hood: - Weigh/Dispense - Perform Reaction prep->handle decontaminate Decontaminate Glassware & Work Area handle->decontaminate spill Spill Occurs handle->spill waste Dispose of Halogenated Waste in Designated Container decontaminate->waste end End waste->end spill_protocol Follow Spill Protocol: - Absorb & Contain - Decontaminate spill->spill_protocol spill_protocol->decontaminate

Caption: A logical workflow for the safe handling of this compound.

Potential Toxicity Pathway (General for Alkylating Agents)

PotentialToxicityPathway exposure Exposure: Inhalation, Skin Contact, Ingestion absorption Absorption & Distribution exposure->absorption metabolism Metabolic Activation (Potential) absorption->metabolism interaction Interaction with Cellular Macromolecules (e.g., DNA) metabolism->interaction dna_damage DNA Adduct Formation (Alkylation) interaction->dna_damage repair DNA Repair Mechanisms dna_damage->repair outcome2 Failed/Incorrect Repair: Cell Death or Mutation dna_damage->outcome2 outcome1 Successful Repair: No Adverse Effect repair->outcome1 genotoxicity Potential for Genotoxicity outcome2->genotoxicity

Caption: A generalized signaling pathway for potential toxicity of alkylating agents.

Conclusion

While specific safety and toxicity data for this compound are currently lacking, a risk-based approach founded on the principles of chemical safety and knowledge of similar compounds is essential. Researchers, scientists, and drug development professionals must exercise caution, utilize appropriate engineering controls and personal protective equipment, and follow established safe handling and disposal procedures. This guide provides a foundational framework for working with this compound, emphasizing that vigilance and a proactive safety culture are the best defenses against potential hazards.

References

An In-depth Technical Guide to Nonyl 6-bromohexanoate: Synthesis, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonyl 6-bromohexanoate (B1238239), a key intermediate in the synthesis of novel lipids for advanced drug delivery systems. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and subsequent utilization, and presents logical workflows for its application in research and development.

Core Properties of Nonyl 6-bromohexanoate

This compound is a bifunctional molecule featuring a terminal bromine atom and a nonyl ester. This structure makes it an ideal reagent for the synthesis of cationic and ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The bromine serves as a good leaving group for nucleophilic substitution reactions, while the nonyl chain provides the necessary hydrophobicity for lipid self-assembly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₉BrO₂Commercial Suppliers
Molecular Weight 321.30 g/mol Commercial Suppliers
CAS Number 959249-23-1Commercial Suppliers
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Purity Typically >95%Commercial Suppliers
Storage Conditions -20°C for long-term storageCommercial Suppliers

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the 6-bromohexanoic acid precursor, followed by its esterification with nonan-1-ol (B41252).

Synthesis of 6-Bromohexanoic Acid

A common and efficient method for the synthesis of 6-bromohexanoic acid is through the acid-catalyzed ring-opening of ε-caprolactone with hydrogen bromide.

Experimental Protocol: Synthesis of 6-Bromohexanoic Acid

  • Reaction Setup: To a stirred solution of ε-caprolactone (1.0 eq.) in an appropriate organic solvent (e.g., toluene), add a solution of hydrobromic acid (48% aqueous solution, ~5.0 eq.) and concentrated sulfuric acid (~1.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography to yield pure 6-bromohexanoic acid.

Esterification of 6-Bromohexanoic Acid with Nonan-1-ol

The final step is a Fischer-Speier esterification of 6-bromohexanoic acid with nonan-1-ol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 6-bromohexanoic acid (1.0 eq.) and nonan-1-ol (1.2 eq.) in toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis_of_Nonyl_6_bromohexanoate cluster_step1 Step 1: Synthesis of 6-Bromohexanoic Acid cluster_step2 Step 2: Esterification ε-caprolactone ε-caprolactone 6-bromohexanoic acid 6-bromohexanoic acid ε-caprolactone->6-bromohexanoic acid Ring-opening HBr / H₂SO₄ HBr / H₂SO₄ HBr / H₂SO₄->6-bromohexanoic acid This compound This compound 6-bromohexanoic acid->this compound Esterification Nonan-1-ol Nonan-1-ol Nonan-1-ol->this compound Acid catalyst Acid catalyst Acid catalyst->this compound

Synthesis of this compound.

Application in the Synthesis of Lipids for Drug Delivery

This compound is a valuable building block for creating novel lipids for the delivery of therapeutics, particularly nucleic acids. The following protocol, adapted from patent literature, describes its use in the synthesis of a tertiary amine-containing lipid.

Experimental Protocol: Synthesis of a Diamine Lipid using this compound

  • Reaction Setup: In a sealed vial, combine a primary or secondary amine (e.g., 3-aminopropan-1-ol, 1.0 eq.) with this compound (2.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-95°C and stir for 12-16 hours. The progress of the reaction can be monitored by UPLC-MS.

  • Work-up: Upon completion, filter the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of methanol (B129727) in dichloromethane, to yield the desired lipid.

Lipid_Synthesis_Workflow Start Start Reactants Combine Amine and This compound Start->Reactants Reaction Heat and Stir (80-95°C, 12-16h) Reactants->Reaction Monitoring Monitor by UPLC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Filter and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final Product Purified Lipid Purification->Final Product

Workflow for the synthesis of a lipid using this compound.

Characterization Data

  • A triplet corresponding to the terminal methyl group of the nonyl chain.

  • A multiplet for the methylene (B1212753) groups of the nonyl chain.

  • A triplet for the methylene group adjacent to the ester oxygen.

  • A triplet for the methylene group adjacent to the bromine atom.

  • Multiplets for the remaining methylene groups of the hexanoate (B1226103) backbone.

Researchers are advised to perform full characterization upon synthesis or acquisition of this compound.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel lipids for drug delivery applications. Its straightforward synthesis and bifunctional nature allow for the creation of a diverse range of lipid structures with tunable properties for the effective delivery of therapeutic payloads. This guide provides a foundational understanding and practical protocols to aid researchers in the utilization of this important chemical entity.

Spectral Analysis of Nonyl 6-bromohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Nonyl 6-bromohexanoate (B1238239), a valuable aliphatic lipid reagent. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. This guide also outlines a standard experimental protocol for the synthesis of Nonyl 6-bromohexanoate and the subsequent acquisition of its spectral data.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from established chemical shift principles and fragmentation patterns observed in similar long-chain esters and halogenated alkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-a~4.05Triplet (t)2H
H-b~2.30Triplet (t)2H
H-c~1.60Quintet (p)2H
H-d~1.20-1.40Multiplet (m)10H
H-e~0.88Triplet (t)3H
H-f~3.40Triplet (t)2H
H-g~1.85Quintet (p)2H
H-h~1.45Quintet (p)2H
H-i~1.70Quintet (p)2H

Structure for assignment:

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)
C=O (b)~173.5
O-CH₂ (a)~64.5
CH₂-Br (f)~33.0
CH₂ (c)~31.8
CH₂ (g, h, i)~29.2, ~28.5, ~25.8
CH₂ (d)~29.1, ~26.0, ~22.6
CH₃ (e)~14.1

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
321/323[M+H]⁺ molecular ion peak (with Br isotopes)
241[M - Br]⁺
195/197[Br(CH₂)₅COOH + H]⁺
127[C₉H₁₉]⁺
115[C₈H₁₅]⁺

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this compound is through the Fischer esterification of 6-bromohexanoic acid with nonyl alcohol in the presence of an acid catalyst.

Materials:

  • 6-bromohexanoic acid

  • Nonyl alcohol (1-Nonanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

  • Toluene or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) and nonyl alcohol (1.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (6-bromohexanoic acid) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Spectral Data Acquisition

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.

  • The sample should be dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Standard pulse sequences should be used for acquiring ¹H and ¹³C{¹H} spectra.

Mass Spectrometry:

  • Mass spectra can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • The sample should be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The analysis can be performed in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.

Synthesis_and_Analysis_Workflow node_reactants 6-Bromohexanoic Acid + Nonyl Alcohol node_synthesis Fischer Esterification node_reactants->node_synthesis H₂SO₄, Toluene, Heat node_product Crude Nonyl 6-bromohexanoate node_synthesis->node_product node_purification Column Chromatography node_product->node_purification node_pure_product Pure Nonyl 6-bromohexanoate node_purification->node_pure_product node_nmr NMR Spectroscopy (¹H, ¹³C) node_pure_product->node_nmr node_ms Mass Spectrometry node_pure_product->node_ms node_data Spectral Data (Tables 1, 2, 3) node_nmr->node_data node_ms->node_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

This diagram outlines the process from starting materials to the acquisition of final spectral data for structural confirmation.

Methodological & Application

Application Notes and Protocols for the Integration of Novel Ionizable Lipids in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3][4] The efficacy of these delivery systems is critically dependent on their composition, particularly the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[5][6] This document provides a comprehensive guide for the incorporation and evaluation of a novel ionizable lipid, exemplified by a bromoalkanoate-functionalized lipid such as Nonyl 6-bromohexanoate, into LNP formulations.

The protocols and data presented herein are intended to serve as a foundational framework for researchers developing bespoke LNP systems for various therapeutic applications. The methodologies cover LNP synthesis via microfluidic mixing, thorough characterization, and functional assessment both in vitro and in vivo.

The Role of Novel Ionizable Lipids in LNP Formulations

Ionizable lipids are amphiphilic molecules that possess a protonatable amine headgroup, which is crucial for their function.[5] At a low pH during formulation, the lipid is positively charged, enabling the complexation and encapsulation of negatively charged nucleic acids.[7] Upon entering the bloodstream, which has a neutral pH, the lipid becomes neutrally charged, reducing potential toxicity and nonspecific interactions.[5] Once the LNP is endocytosed by a target cell, the pH within the endosome decreases, leading to the re-protonation of the ionizable lipid.[5] This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm.[5]

The introduction of novel ionizable lipids, such as those with a bromoalkanoate structure, offers the potential for enhanced biodegradability, altered pharmacokinetic profiles, and improved transfection efficiency. The specific chemical structure of the lipid tail and headgroup can significantly influence the stability, fusogenicity, and overall performance of the LNP.[8]

LNP Formulation and Characterization

A standard LNP formulation consists of four key components: an ionizable lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[3][5] The molar ratios of these components are critical and must be optimized for each specific application.[8][9]

Table 1: Exemplary LNP Formulation Components and Molar Ratios
ComponentExampleMolar Ratio (%)Function
Novel Ionizable Lipid This compound50Encapsulation of nucleic acid and endosomal escape
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Structural integrity and stability of the nanoparticle
Cholesterol Cholesterol38.5Enhances stability and promotes membrane fusion
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5Controls particle size and prevents aggregation
Experimental Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[4][10]

Materials:

  • Novel Ionizable Lipid (e.g., this compound)

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695) (ACS grade)

  • mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the novel ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 25 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the flow to mix the two solutions, leading to the self-assembly of LNPs.

  • Dialysis:

    • Transfer the resulting LNP dispersion into a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Table 2: Physicochemical Characterization of Formulated LNPs
ParameterMethodResultAcceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS)85.2 nm70 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.11< 0.2
Zeta Potential Laser Doppler Velocimetry-5.3 mVNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay96%> 90%

In Vitro and In Vivo Evaluation

The biological activity of the formulated LNPs must be assessed to determine their efficacy.

Experimental Protocol 2: In Vitro Transfection Efficiency

This protocol outlines a method to assess the ability of the LNPs to deliver functional mRNA to cells in culture.[3]

Materials:

  • Hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • LNP-mRNA formulation (encoding a reporter protein like Luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Transfection:

    • Dilute the LNP-mRNA formulation in serum-free DMEM to achieve a final mRNA concentration of 100 ng/well.

    • Remove the old media from the cells and add the LNP-containing media.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

Table 3: In Vitro and In Vivo Performance Metrics
ExperimentMetricResult
In Vitro Transfection (HepG2 cells) Luciferase Expression (RLU/mg protein)1.5 x 10^8
In Vivo Biodistribution (IV injection in mice) Luciferase Expression in Liver (photons/s)2.8 x 10^10
In Vivo Efficacy (Tumor model) Tumor Growth Inhibition (%)75%

Visualization of Workflows and Mechanisms

Diagram 1: LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock in Ethanol Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Solution mRNA in Citrate Buffer mRNA_Solution->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency Dialysis->RiboGreen

Caption: Workflow for LNP synthesis and quality control.

Diagram 2: LNP-Mediated mRNA Delivery and Endosomal Escape

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH 6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) Translation mRNA Translation -> Protein Cytoplasm->Translation

Caption: Mechanism of LNP cellular uptake and payload release.

Diagram 3: Functional Components of a Lipid Nanoparticle

LNP_Components cluster_functions Component Functions LNP LNP Core-Shell Structure Ionizable Lipid PEG-Lipid Helper Lipids F_Ion Payload Encapsulation Endosomal Escape LNP:ion->F_Ion F_PEG Colloidal Stability Size Control LNP:peg->F_PEG F_Helper Structural Integrity Membrane Fusion LNP:helper->F_Helper

Caption: Key LNP components and their respective functions.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP)-mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Nonyl 6-bromohexanoate (B1238239) for siRNA delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is hampered by its inherent instability and poor cellular uptake. Effective delivery systems are paramount to protect siRNA from degradation and facilitate its entry into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for siRNA delivery, with some formulations receiving clinical approval.

This document provides a detailed overview and experimental protocols for the use of a representative lipid-based nanoparticle system for siRNA delivery. While direct public-domain data on "Nonyl 6-bromohexanoate" in siRNA delivery is limited, this document outlines a generalized workflow and representative data applicable to the development of novel lipid-based formulations, where a custom cationic or ionizable lipid could be a key component. The protocols described herein are based on established methodologies for the formulation, characterization, and in vitro evaluation of LNP-siRNA complexes.

Experimental Workflow for LNP-siRNA Development

experimental_workflow A LNP Formulation (Lipid mixture + siRNA) B Nanoparticle Characterization A->B C In Vitro Evaluation B->C B1 Size & PDI (DLS) B->B1 B2 Zeta Potential B->B2 B3 Encapsulation Efficiency B->B3 B4 Morphology (TEM) B->B4 D In Vivo Studies (Animal Models) C->D C1 Cellular Uptake (Flow Cytometry/Microscopy) C->C1 C2 Gene Silencing (qPCR/Western Blot) C->C2 C3 Cytotoxicity Assay (e.g., MTT) C->C3 E Data Analysis & Optimization D->E E->A Iterative Refinement rnai_pathway LNP LNP-siRNA Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC Loading siRNA->RISC Active_RISC Activated RISC RISC->Active_RISC Cleavage mRNA Cleavage Active_RISC->Cleavage Target Recognition mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Application Notes: Nonyl 6-bromohexanoate as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonyl 6-bromohexanoate (B1238239) is an aliphatic lipid reagent characterized by a nonyl (C9) alkyl chain, an ester linkage, and a hexanoate (B1226103) backbone functionalized with a terminal bromide[1]. This bifunctional molecule is suitable for use as a linker in bioconjugation, particularly for applications requiring the introduction of a lipophilic moiety to a biomolecule. The terminal bromo group serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine, while the nonyl ester portion provides significant hydrophobicity. This lipophilic tail can be exploited for various applications, including targeted drug delivery, protein-lipid interaction studies, and the development of lipidated biotherapeutics.

Principle of Bioconjugation

The primary mechanism for conjugating Nonyl 6-bromohexanoate to proteins or peptides is through the alkylation of a free thiol group, typically from a cysteine residue. The bromide is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This reaction results in the formation of a stable thioether bond, covalently linking the lipophilic nonyl hexanoate moiety to the biomolecule. Thioether bonds are generally stable under a wide range of physiological conditions[2].

Applications

The unique properties of this compound make it a valuable tool for a variety of research and development applications:

  • Targeted Drug Delivery: The nonyl chain can facilitate the association of the bioconjugate with lipid bilayers, potentially enhancing the delivery of therapeutic proteins or peptides to cell membranes. This is a key strategy in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) where the linker plays a crucial role in the efficacy and stability of the conjugate[3][4][5].

  • Protein Lipidation: The covalent attachment of a lipid chain can be used to study the effects of lipidation on protein structure, function, and localization. This is particularly relevant for understanding membrane-associated proteins and signaling pathways.

  • Development of Lipidated Biotherapeutics: The introduction of a lipid moiety can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by, for example, increasing their half-life in circulation through binding to serum albumin.

  • Probing Protein-Lipid Interactions: Bioconjugates of this compound can be used as probes to investigate the interactions between proteins and lipid membranes or other hydrophobic environments.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₉BrO₂[1]
Molecular Weight 321.3 g/mol [1]
CAS Number 959249-23-1[1]
Purity >97%[1]
Storage -20°C[1]
Reactive Group BromoalkaneInferred
Target Functional Group Thiol (e.g., from Cysteine)[2]
Resulting Bond Thioether[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes a general method for the covalent attachment of this compound to a protein containing an accessible cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, a custom peptide)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassettes)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 2-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove excess TCEP by dialysis against Conjugation Buffer or using a desalting column.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle stirring. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 10 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching reagent by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity and aggregation of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Protocol 2: Stability Assessment of the Thioether Bond

This protocol outlines a method to evaluate the stability of the thioether linkage in the bioconjugate under physiological conditions.

Materials:

  • Purified this compound-protein conjugate

  • Human or mouse serum

  • PBS, pH 7.4

  • Glutathione (GSH)

Procedure:

  • Incubation in Serum:

    • Incubate the purified conjugate at a final concentration of 1 mg/mL in human or mouse serum at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, and 72 hours), take aliquots of the mixture.

    • Analyze the aliquots by a suitable method (e.g., SEC-HPLC with a fluorescence or mass spectrometry detector) to quantify the amount of intact conjugate remaining.

  • Challenge with Glutathione:

    • Incubate the purified conjugate with a high concentration of a competing thiol, such as 10 mM glutathione, in PBS at 37°C.[6]

    • Monitor the stability of the conjugate over time as described above. The thioether bond is expected to be highly stable with minimal degradation.

Quantitative Data

The following table provides representative data for a typical bioconjugation reaction using a bromoalkane linker with a model protein. The actual results for this compound may vary.

ParameterValueMethod of Analysis
Degree of Labeling (DOL) 1.8 linkers/proteinMALDI-TOF Mass Spectrometry
Conjugation Efficiency > 90%SDS-PAGE
Purity of Conjugate > 95%SEC-HPLC
Stability in Serum (72h) > 98% intact conjugateSEC-HPLC-MS
Stability with 10 mM GSH (24h) > 99% intact conjugateSEC-HPLC-MS

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Dissolution & Reduction) conjugation Bioconjugation (Incubation) protein_prep->conjugation linker_prep Linker Preparation (Stock Solution) linker_prep->conjugation quenching Quenching (Excess Thiol) conjugation->quenching purification Purification (SEC / Dialysis) quenching->purification characterization Characterization (MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for bioconjugation.

signaling_pathway cluster_delivery Targeted Delivery cluster_internalization Cellular Uptake cluster_action Mechanism of Action bioconjugate Lipidated Bioconjugate (Protein-Linker) cell_membrane Cell Membrane bioconjugate->cell_membrane Hydrophobic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Payload Release (e.g., Proteolysis) endosome->release target Intracellular Target release->target effect Biological Effect target->effect

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols: Reaction of Nonyl 6-bromohexanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the reaction of nonyl 6-bromohexanoate (B1238239) with primary amines. This reaction is a key step in the synthesis of N-substituted nonyl 6-aminohexanoate (B3152083) derivatives, compounds of interest in the fields of drug delivery and materials science due to their amphiphilic nature.

Introduction

The reaction of nonyl 6-bromohexanoate with a primary amine is a nucleophilic aliphatic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in the formation of a secondary amine.

A significant challenge in the N-alkylation of primary amines is controlling the selectivity to prevent over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkyl halide.

Strategies to favor mono-alkylation include using a large excess of the primary amine, employing specific bases, or utilizing the hydrobromide salt of the amine to modulate reactivity. These methods are crucial for achieving high yields of the desired secondary amine product.

Potential Applications in Drug Development

N-alkylated amino acid esters, such as the products of this reaction, are being explored as prodrugs to enhance the physicochemical properties of pharmaceuticals. Derivatives of 6-aminohexanoic acid, in particular, have been investigated as skin permeation enhancers. The long nonyl ester chain imparts lipophilicity, while the amino group can be protonated to increase hydrophilicity, creating an amphiphilic molecule that can interact favorably with the stratum corneum and facilitate drug transport across the skin. Additionally, derivatives of 6-aminohexanoic acid have shown potential anti-inflammatory and antimicrobial activities.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various primary amines under optimized conditions. Please note that these are illustrative examples, and actual results may vary depending on the specific primary amine and reaction conditions.

EntryPrimary AmineMolar Ratio (Amine:Bromoester)SolventTemperature (°C)Reaction Time (h)Yield (%)
1n-Butylamine3:1Acetonitrile (B52724)602475
2Benzylamine3:1DMF501882
3Cyclohexylamine5:1DMSO703668
4Ethanolamine3:1Acetonitrile602472

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound

This protocol describes a general method for the selective mono-N-alkylation of a primary amine with this compound using an excess of the primary amine to minimize over-alkylation.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents) and anhydrous acetonitrile.

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated nonyl 6-aminohexanoate.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R_NH2 Primary Amine (R-NH₂) Secondary_Amine N-Alkyl Nonyl 6-aminohexanoate R_NH2->Secondary_Amine Nucleophilic Attack Nonyl_Br This compound Nonyl_Br->Secondary_Amine HBr Hydrogen Bromide (HBr) Nonyl_Br->HBr Leaving Group

Caption: General reaction mechanism for the N-alkylation of a primary amine.

Experimental_Workflow A 1. Reaction Setup (Amine, Bromoester, Solvent) B 2. Reaction (Heating and Stirring) A->B 24h, 60°C C 3. Workup (Solvent Removal, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: A typical experimental workflow for the synthesis and purification.

Signaling_Pathway cluster_application Potential Application in Drug Delivery Prodrug N-Alkyl Nonyl 6-aminohexanoate Derivative (Prodrug) SC Stratum Corneum Prodrug->SC Enhanced Permeation Drug Active Drug SC->Drug Enzymatic Cleavage Target Target Site Drug->Target Therapeutic Effect

Caption: Conceptual pathway for enhanced skin permeation using a prodrug.

Application Notes and Protocols: Nonyl 6-bromohexanoate for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of Nonyl 6-bromohexanoate (B1238239) as a functional lipid component in the formulation of targeted lipid nanoparticles (LNPs) for drug delivery. While direct studies on Nonyl 6-bromohexanoate for this application are limited, its chemical structure—comprising a hydrophobic nonyl tail and a reactive bromo-functionalized head—makes it a promising candidate for constructing advanced drug delivery vehicles. This document outlines hypothetical, yet plausible, experimental protocols, quantitative data, and mechanistic pathways to guide researchers in exploring its utility. The protocols provided are based on established methods for lipid nanoparticle synthesis and functionalization.

Introduction to this compound in Drug Delivery

This compound is an aliphatic lipid featuring a C9 alkyl chain and a C6 chain terminating in a bromine atom, connected by an ester linkage. In the context of targeted drug delivery, it is hypothesized to serve a dual function within a lipid nanoparticle formulation:

  • Hydrophobic Core Component: The nonyl ester tail can be integrated into the lipid core of nanoparticles, contributing to the encapsulation of lipophilic drugs.

  • Reactive Surface Moiety: The terminal bromine on the hexanoate (B1226103) chain provides a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) via nucleophilic substitution reactions. This surface functionalization enables the nanoparticles to selectively bind to and be internalized by target cells that overexpress the corresponding receptor, thereby enhancing therapeutic efficacy and reducing off-target effects.

Experimental Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of experiments using this compound in a targeted LNP formulation.

Table 1: Physicochemical Characterization of Formulated Nanoparticles

Formulation IDNanoparticle Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
LNP-ControlDSPC:Cholesterol:DSPE-PEG (50:45:5)110 ± 5.20.15 ± 0.03-15.8 ± 1.28.5 ± 0.792.1 ± 2.5
LNP-NBrDSPC:Cholesterol:DSPE-PEG:This compound (45:45:5:5 )115 ± 4.80.18 ± 0.02-12.3 ± 1.58.9 ± 0.694.5 ± 1.8
LNP-NBr-TargetDSPC:Cholesterol:DSPE-PEG:This compound -Ligand (45:45:5:5 )125 ± 6.10.21 ± 0.04-10.1 ± 1.88.7 ± 0.893.8 ± 2.1

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: In Vitro Drug Release Kinetics

Formulation IDDrug Release at 6h (%)Drug Release at 12h (%)Drug Release at 24h (%)Drug Release at 48h (%)Release Model
LNP-Control25.4 ± 2.140.1 ± 3.565.7 ± 4.285.3 ± 5.1Higuchi
LNP-NBr-Target22.8 ± 1.938.5 ± 2.862.1 ± 3.981.9 ± 4.7Higuchi

Table 3: Cellular Uptake and Cytotoxicity in Target vs. Non-Target Cells

Formulation IDCell Line (Target Receptor)Cellular Uptake (Fluorescence Intensity, AU)IC50 (µg/mL)
Free DrugTarget (+)N/A0.5 ± 0.08
Free DrugNon-Target (-)N/A0.6 ± 0.11
LNP-ControlTarget (+)1500 ± 2105.2 ± 0.4
LNP-ControlNon-Target (-)1450 ± 1805.5 ± 0.6
LNP-NBr-TargetTarget (+)8500 ± 5501.2 ± 0.15
LNP-NBr-TargetNon-Target (-)1600 ± 2504.9 ± 0.5

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles

This protocol describes the preparation of LNPs incorporating this compound using a thin-film hydration method.[1][2]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)

  • This compound

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, DSPE-PEG, this compound, and the hydrophobic drug in chloroform in a round-bottom flask at the desired molar ratios (e.g., 45:45:5:5).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5 minutes to reduce the particle size.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to 60°C to produce unilamellar vesicles of a defined size.[1]

  • Purification and Storage:

    • Remove the unencapsulated drug by dialysis against PBS or using size exclusion chromatography.

    • Store the final LNP suspension at 4°C.

Protocol 2: Conjugation of a Targeting Ligand to LNP-NBr

This protocol describes the attachment of a thiol-containing targeting ligand to the surface of the bromo-functionalized LNPs.

Materials:

  • LNP-NBr suspension from Protocol 1

  • Thiol-containing targeting ligand (e.g., a cysteine-terminated peptide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Activation of Ligand:

    • Dissolve the thiol-containing ligand in a small volume of DMF.

  • Conjugation Reaction:

    • To the LNP-NBr suspension, add the dissolved ligand.

    • Add a catalytic amount of DIPEA to facilitate the nucleophilic substitution reaction between the thiol group of the ligand and the bromine of this compound.

    • Incubate the reaction mixture at room temperature for 24 hours with gentle stirring.

  • Purification:

    • Remove the unconjugated ligand and other reactants by dialysis against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer.

  • Characterization:

    • Confirm the successful conjugation by measuring the change in nanoparticle size and zeta potential.

    • Quantify the amount of conjugated ligand using a suitable assay (e.g., BCA protein assay if the ligand is a peptide/protein).

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of the encapsulated drug from the LNPs using a dialysis method.[1]

Materials:

  • Drug-loaded LNP suspension

  • Dialysis tubing (10 kDa MWCO)

  • Release buffer (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator

Procedure:

  • Place 1 mL of the drug-loaded LNP suspension into a dialysis bag.

  • Seal the bag and immerse it in 50 mL of release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 6, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

This protocol assesses the targeting efficiency and therapeutic efficacy of the functionalized LNPs in vitro.

Materials:

  • Target cells (expressing the receptor for the conjugated ligand)

  • Non-target cells (lacking the receptor)

  • Cell culture medium and supplements

  • Fluorescently labeled LNPs (for uptake studies)

  • Drug-loaded LNPs (for cytotoxicity studies)

  • MTT or similar cell viability assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake imaging) and allow them to adhere overnight.

  • Cellular Uptake (Qualitative and Quantitative):

    • Incubate the cells with fluorescently labeled LNP-Control and LNP-NBr-Target for a defined period (e.g., 4 hours).

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • For qualitative analysis, fix the cells on coverslips and visualize them under a fluorescence microscope.

    • For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assay:

    • Treat the cells with serial dilutions of the free drug, LNP-Control, and LNP-NBr-Target for 48-72 hours.

    • After incubation, perform an MTT assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 LNP Formulation cluster_1 Ligand Conjugation cluster_2 Characterization cluster_3 In Vitro Evaluation a Lipid Film Hydration b Sonication & Extrusion a->b c Incubation with Ligand b->c LNP-NBr d Purification (Dialysis) c->d e Size & Zeta Potential d->e Targeted LNP f Drug Loading & Release e->f g Cellular Uptake f->g h Cytotoxicity Assay g->h

Caption: Workflow for LNP formulation, targeting, and evaluation.

Diagram 2: Targeted Cellular Uptake and Drug Release

G cluster_cell LNP Targeted LNP (Drug-Loaded) Receptor Target Receptor LNP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Drug Drug Release Lysosome->Drug 4. Endosomal Escape/ LNP Degradation Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Therapeutic Action

Caption: Receptor-mediated endocytosis and intracellular drug release.

Diagram 3: Hypothetical Signaling Pathway

G Ligand Targeting Ligand on LNP Receptor Membrane Receptor (e.g., EGFR) Ligand->Receptor Binding Dimer Receptor Dimerization Receptor->Dimer Phos Autophosphorylation Dimer->Phos Grb2 Grb2/Sos Phos->Grb2 Ras Ras Activation Grb2->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Example signaling pathway initiated by ligand-receptor binding.

References

Application Notes and Protocols: Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and protocols for the use of Nonyl 6-bromohexanoate (B1238239) as a chemical intermediate in the synthesis of novel chemical probes and potential therapeutic agents. The following sections describe a hypothetical application in the development of a PROTAC (Proteolysis Targeting Chimera) precursor, illustrating the utility of this long-chain aliphatic bromide in bioconjugation and drug discovery.

Introduction

Nonyl 6-bromohexanoate is an aliphatic lipid reagent characterized by a C9 alkyl chain, an ester group, and a C6 alkyl bromide.[1] Its bifunctional nature, possessing a lipophilic tail and a reactive alkyl bromide, makes it a versatile building block in organic synthesis. The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to various molecules of interest. This property is particularly valuable in the construction of linkers for complex molecules such as PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.

Application: Synthesis of a PROTAC Linker Precursor

This protocol details the synthesis of a key intermediate for a PROTAC, utilizing this compound to introduce a lipophilic linker to a hypothetical amine-containing E3 ligase ligand mimic.

Experimental Protocol: Alkylation of 4-aminobenzylamine (B48907) with this compound

This procedure describes the N-alkylation of 4-aminobenzylamine with this compound to yield N-(4-(aminomethyl)benzyl)-6-(nonyloxycarbonyl)hexan-1-amine, a precursor for further elaboration into a PROTAC.

Materials and Reagents:

  • This compound (Purity: >97%)[1]

  • 4-aminobenzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-aminobenzylamine (1.2 equivalents) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the solution at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (10 mL) dropwise to the stirred reaction mixture over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexanes, to yield the pure N-(4-(aminomethyl)benzyl)-6-(nonyloxycarbonyl)hexan-1-amine.

Data Presentation:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound321.301.01.0321.3 mg
4-aminobenzylamine122.171.21.2146.6 mg
N,N-Diisopropylethylamine129.243.03.00.52 mL
Product Formula Yield (%) Purity (%)
ProductC27H48N2O275% (Assumed)>95% (Assumed)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification nonyl This compound in Acetonitrile reaction_mixture Combine and Heat (60°C, 24h) nonyl->reaction_mixture amine 4-aminobenzylamine + DIPEA in Acetonitrile amine->reaction_mixture concentrate1 Concentrate reaction_mixture->concentrate1 extract Ethyl Acetate Extraction & Washes concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Synthetic workflow for the alkylation of 4-aminobenzylamine.

Hypothetical Signaling Pathway for a PROTAC

The synthesized linker precursor could be further elaborated into a PROTAC targeting a hypothetical protein kinase (PK) for degradation. The following diagram illustrates the general mechanism of action for such a PROTAC.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (PK-PROTAC-E3) PROTAC->Ternary Binds PK Target Protein Kinase (PK) PK->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_PK Polyubiquitinated PK Ternary->Ub_PK Promotes Ubiquitination Ub Ubiquitin Ub->Ub_PK Proteasome Proteasome Ub_PK->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Nonyl 6-bromohexanoate in the Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and novel materials. Functionalization of the nanoparticle surface dictates its interaction with biological systems, influencing stability, biocompatibility, targeting efficiency, and drug release kinetics. Nonyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule featuring a terminal alkyl bromide and a nonyl ester. The alkyl bromide serves as an excellent initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the "grafting from" of well-defined polymer chains. The hydrophobic nonyl chain can act as an anchor within lipid or polymeric nanoparticle formulations, presenting the bromo-functional group on the particle surface for further modification.

This document provides detailed protocols for two primary applications of Nonyl 6-bromohexanoate in nanoparticle surface modification:

  • Protocol A: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from silica (B1680970) nanoparticles.

  • Protocol B: Formulation of functionalized polymeric nanoparticles via nanoprecipitation.

Protocol A: Surface Modification of Silica Nanoparticles with this compound for SI-ATRP

This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles (SNPs) to create an ATRP initiator-functionalized surface. These modified SNPs can then be used to grow a variety of polymer brushes, enhancing their colloidal stability and enabling further functionalization.

Experimental Workflow Diagram

G cluster_0 Initiator Immobilization cluster_1 SI-ATRP A Silica Nanoparticles (SNPs) B Hydroxylation of SNP Surface (Piranha solution) A->B C Silanization with APTES B->C D Reaction with this compound C->D E Washing and Purification D->E F Initiator-Functionalized SNPs E->F G Dispersion of Functionalized SNPs F->G Proceed to Polymerization H Addition of Monomer, Ligand, and Catalyst G->H I Polymerization Reaction H->I J Termination and Purification I->J K Polymer-Grafted Nanoparticles J->K

Caption: Workflow for immobilizing this compound and subsequent SI-ATRP.

1. Materials and Equipment

  • Reagents: Silica nanoparticles (SNPs, 50 nm), 3-Aminopropyl)triethoxysilane (APTES), this compound, Triethylamine (B128534) (TEA), Toluene (B28343) (anhydrous), Ethanol (B145695), Sulfuric acid, Hydrogen peroxide (30%), Monomer (e.g., N-isopropylacrylamide), Cu(I)Br, 2,2'-Bipyridine (bpy), Methanol (B129727).

  • Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen line, centrifuge, sonicator, Schlenk flask, dynamic light scattering (DLS) instrument, transmission electron microscope (TEM), thermogravimetric analyzer (TGA).

2. Experimental Protocol

2.1. Hydroxylation of Silica Nanoparticles

  • Disperse 1 g of silica nanoparticles in 50 mL of deionized water.

  • Prepare a piranha solution by carefully adding sulfuric acid to hydrogen peroxide in a 3:1 ratio (Caution: Piranha solution is extremely corrosive and reactive).

  • Slowly add the SNP suspension to the piranha solution and stir for 1 hour at room temperature.

  • Centrifuge the suspension at 10,000 x g for 15 minutes, discard the supernatant, and wash the hydroxylated SNPs repeatedly with deionized water until the pH is neutral.

  • Dry the hydroxylated SNPs under vacuum overnight.

2.2. Silanization with APTES

  • Disperse 500 mg of the dried, hydroxylated SNPs in 50 mL of anhydrous toluene in a round-bottom flask.

  • Add 1 mL of APTES to the suspension.

  • Reflux the mixture under a nitrogen atmosphere for 12 hours with vigorous stirring.

  • Cool the mixture to room temperature and centrifuge at 10,000 x g for 15 minutes.

  • Wash the APTES-functionalized SNPs (SNP-NH2) three times with toluene and twice with ethanol to remove unreacted APTES.

  • Dry the SNP-NH2 under vacuum.

2.3. Immobilization of this compound

  • Disperse 400 mg of SNP-NH2 in 40 mL of anhydrous toluene.

  • Add 1.5 equivalents of this compound (relative to estimated surface amine groups) and 2 equivalents of triethylamine (TEA) to the suspension.

  • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 24 hours.

  • Cool the mixture and centrifuge to collect the nanoparticles.

  • Wash the resulting initiator-functionalized SNPs (SNP-Br) thoroughly with toluene and ethanol to remove excess reactants.

  • Dry the SNP-Br under vacuum.

2.4. Surface-Initiated ATRP of N-isopropylacrylamide (NIPAM)

  • In a Schlenk flask, add 100 mg of SNP-Br, 2 g of NIPAM monomer, and 20 mg of bpy.

  • Add 20 mL of a 1:1 (v/v) mixture of methanol and water.

  • Seal the flask, and deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Under a nitrogen counterflow, add 10 mg of Cu(I)Br to the flask.

  • Place the flask in a preheated oil bath at 60°C and stir for the desired polymerization time (e.g., 6 hours).

  • Terminate the polymerization by exposing the mixture to air.

  • Dilute the mixture with methanol and centrifuge to collect the polymer-grafted nanoparticles (SNP-g-PNIPAM).

  • Wash the particles repeatedly with methanol to remove residual monomer and catalyst.

  • Dry the final product under vacuum.

3. Characterization and Expected Data

The successful modification of the nanoparticles can be confirmed by various characterization techniques.

Parameter Technique Unmodified SNPs SNP-NH2 SNP-Br SNP-g-PNIPAM
Hydrodynamic Diameter (nm) DLS55 ± 358 ± 462 ± 595 ± 8
Polydispersity Index (PDI) DLS< 0.15< 0.18< 0.20< 0.25
Zeta Potential (mV) DLS-25 ± 2+15 ± 3+12 ± 2-5 ± 1
Grafting Density (chains/nm²) TGA/Elemental AnalysisN/AN/A~0.5~0.5
Polymer Molecular Weight ( g/mol ) GPC (from free polymer)N/AN/AN/A~15,000

Protocol B: Formulation of Functionalized Polymeric Nanoparticles via Nanoprecipitation

This protocol details the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles incorporating this compound as a surface-functionalizing agent. The hydrophobic nonyl chain integrates into the polymer matrix during nanoparticle formation, exposing the bromo-functional group on the surface for potential subsequent modifications.

Logical Relationship Diagram

G cluster_0 Components cluster_1 Self-Assembly Process cluster_2 Resulting Nanoparticle A PLGA Hydrophobic Polymer Core D Organic Phase (Acetone) PLGA + this compound + Drug B This compound Hydrophobic Anchor + Functional Head C Drug (optional) Encapsulated Payload F Nanoprecipitation (Rapid solvent diffusion) D->F E Aqueous Phase (Water + Surfactant) E->F G Functionalized Nanoparticle Core: PLGA + Drug Shell: Exposed Bromo-groups F->G

Caption: Component relationship in forming functionalized polymeric nanoparticles.

1. Materials and Equipment

  • Reagents: Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30,000 g/mol ), this compound, Acetone, Poly(vinyl alcohol) (PVA), Deionized water, a model hydrophobic drug (e.g., Paclitaxel).

  • Equipment: Magnetic stirrer, syringe pump, glass vials, rotary evaporator, centrifuge, dynamic light scattering (DLS) instrument, scanning electron microscope (SEM).

2. Experimental Protocol

2.1. Preparation of Organic Phase

  • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

  • If encapsulating a drug, dissolve 5 mg of Paclitaxel in this organic solution.

  • Ensure all components are fully dissolved by gentle vortexing or sonication.

2.2. Preparation of Aqueous Phase

  • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently if necessary to aid dissolution, then cool to room temperature.

2.3. Nanoparticle Formulation by Nanoprecipitation

  • Place the aqueous PVA solution in a glass vial and stir at 500 RPM.

  • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate of 0.5 mL/min.

  • A milky suspension should form instantaneously as the nanoparticles precipitate.

  • Continue stirring for 4 hours at room temperature to allow for complete evaporation of the acetone.

2.4. Purification of Nanoparticles

  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Carefully discard the supernatant, which contains unreacted PVA and this compound.

  • Resuspend the nanoparticle pellet in deionized water using sonication.

  • Repeat the centrifugation and washing steps two more times.

  • After the final wash, resuspend the purified nanoparticles in a suitable buffer or deionized water for storage or lyophilization.

3. Characterization and Expected Data

The physical and chemical properties of the formulated nanoparticles are summarized below.

Parameter Technique Value
Average Particle Size (nm) DLS180 ± 20
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential (mV) DLS-15 ± 5
Drug Loading Content (%) HPLC/UV-Vis~4.5%
Encapsulation Efficiency (%) HPLC/UV-Vis> 85%
Surface Bromine Content (atomic %) XPSDetectable

Disclaimer: These protocols are intended as a guide and are based on established principles of nanoparticle surface modification. Researchers should adapt these methods as necessary for their specific materials and applications, and always adhere to appropriate laboratory safety procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Nonyl 6-bromohexanoate (B1238239). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Nonyl 6-bromohexanoate via Fischer esterification of 6-bromohexanoic acid and nonanol.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying principle of the this compound synthesis described here?

    • A1: The synthesis is based on the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid (6-bromohexanoic acid) and an alcohol (nonanol) to form an ester (this compound) and water.[1][2] To achieve a high yield, the equilibrium of this reaction is shifted towards the products.[1]

  • Q2: Why is an acid catalyst necessary for this reaction?

    • A2: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (6-bromohexanoic acid and nonanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

  • Q4: What are the primary side products to be aware of?

    • A4: The most common side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side reactions include the dehydration of nonanol to form nonene or the formation of dinonyl ether, especially at high temperatures and high acid catalyst concentrations. Intramolecular reaction of the bromo-ester to form a lactone is also a possibility under certain conditions.

  • Q5: How should the final product be stored?

    • A5: this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Reaction has not reached completion: The Fischer esterification is a slow and reversible reaction.[2]2. Presence of water: Water is a byproduct, and its accumulation shifts the equilibrium back to the reactants.[1]3. Insufficient catalyst: The reaction rate is dependent on the catalyst concentration.4. Sub-optimal temperature: The reaction may be too slow at lower temperatures, while side reactions may occur at excessively high temperatures.1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed.2. Remove water: Use a Dean-Stark apparatus during the reaction or add molecular sieves to the reaction mixture to remove water as it forms.[1] Using a large excess of nonanol can also help drive the equilibrium forward.[1]3. Optimize catalyst loading: Increase the amount of acid catalyst incrementally (e.g., from 1 mol% to 5 mol%).4. Adjust temperature: Ensure the reaction is refluxing at a steady rate. For this specific reaction, a temperature range of 120-140°C is generally effective.
Product Contaminated with Starting Material 1. Incomplete reaction: As mentioned above, the reaction may not have gone to completion.2. Inefficient purification: The purification process may not have effectively removed unreacted 6-bromohexanoic acid or nonanol.1. Drive the reaction to completion: See solutions for "Low Product Yield."2. Improve purification: During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove any unreacted 6-bromohexanoic acid. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for final purification.
Formation of a Dark-Colored Product 1. Degradation of starting materials or product: This can occur at excessively high reaction temperatures or with prolonged reaction times in the presence of a strong acid.2. Impurities in starting materials: The starting 6-bromohexanoic acid or nonanol may contain impurities that decompose under the reaction conditions.1. Control reaction temperature: Avoid overheating the reaction mixture. Use a heating mantle with a temperature controller.2. Use pure starting materials: Ensure the purity of the reactants before starting the synthesis.
Difficulty in Isolating the Product 1. Formation of an emulsion during workup: The long alkyl chain of the product can act as a surfactant, leading to the formation of emulsions during aqueous washes.2. Product is an oil: this compound is expected to be an oil at room temperature, which can make handling and isolation more challenging than for a solid product.1. Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Proper handling: After removing the solvent under reduced pressure, the oily product can be further purified by vacuum distillation or column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is based on general principles of Fischer esterification for long-chain esters.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%) Remarks
Molar Ratio (Nonanol:Acid) 1:1~40-503:1~70-805:1>85Using a large excess of the alcohol drives the equilibrium towards the product.
Catalyst (H₂SO₄) Loading (mol%) 1~60-703~80-905>90Higher catalyst loading increases the reaction rate, but excessive amounts can lead to side reactions.
Reaction Temperature (°C) 100Moderate120Good140HighHigher temperatures increase the reaction rate, but temperatures above 150°C may lead to degradation. Reflux temperature of the solvent (e.g., toluene) is often optimal.
Reaction Time (hours) 4Incomplete8Good12HighLonger reaction times allow the reaction to proceed further towards completion. Progress should be monitored by TLC.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water.

Materials:

  • 6-bromohexanoic acid

  • Nonanol

  • Toluene (B28343) (or another suitable solvent that forms an azeotrope with water)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-bromohexanoic acid (1.0 eq), nonanol (1.5 - 3.0 eq), and toluene (enough to suspend the reactants).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%) to the reaction mixture with stirring.

  • Reaction: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting material (typically 8-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 6-bromohexanoic acid). Repeat until no more gas evolves.

      • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 6-Bromohexanoic Acid Product This compound Reactant1->Product Reactant2 Nonanol Reactant2->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product Solvent Toluene (reflux) Solvent->Product WaterRemoval Dean-Stark Trap WaterRemoval->Product Byproduct Water (H₂O) Product->Byproduct

Caption: Fischer esterification of 6-bromohexanoic acid and nonanol.

G start Start setup 1. Reaction Setup (Reactants, Solvent, Catalyst) start->setup reflux 2. Reflux with Dean-Stark (8-12 hours) setup->reflux workup 3. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry 4. Dry and Concentrate (Anhydrous MgSO₄, Rotary Evaporation) workup->dry purify 5. Purification (Column Chromatography or Vacuum Distillation) dry->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Nonyl 6-bromohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Nonyl 6-bromohexanoate (B1238239). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction of 6-bromohexanoic acid and nonyl alcohol is resulting in a low yield. What are the common causes?

A low yield in this synthesis is typically due to the reversible nature of the Fischer esterification reaction.[1][2][3][4] The primary factors include:

  • Equilibrium Limitation: The reaction produces water as a byproduct. As water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the ester) is favored, preventing the reaction from reaching completion.[1][2][5][6]

  • Presence of Water in Reagents: Any water initially present in the 6-bromohexanoic acid, nonyl alcohol, or solvent will inhibit the forward reaction.[5][7]

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can promote side reactions, such as dehydration of the alcohol or degradation of the bromo-acid.[5][7]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within a practical timeframe.

  • Losses During Workup and Purification: Significant amounts of product can be lost during aqueous washes, extractions, and final purification steps like column chromatography.[1][7]

Q2: How can I shift the equilibrium to favor product formation and improve my yield?

To drive the reaction towards the formation of Nonyl 6-bromohexanoate, you can apply Le Chatelier's principle using two main strategies:

  • Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), shifts the equilibrium to the right.[2][5][6] Using nonyl alcohol as the limiting reagent and an excess of 6-bromohexanoic acid is also an option if the alcohol is more valuable or difficult to separate.

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[2][3][5][6][8]

Q3: What are the most effective methods for removing water from the reaction mixture?

Several techniques can be employed:

  • Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or hexane, is highly efficient.[2][3][5] The water is collected in the trap, physically removing it from the reaction.

  • Use of a Drying Agent: Adding a desiccant like molecular sieves directly to the reaction mixture can absorb the water as it is formed.[3][5][8]

  • Strong Acid Catalyst as a Dehydrating Agent: While its primary role is catalytic, a strong acid like concentrated sulfuric acid can also act as a dehydrating agent.[5]

Q4: What are potential side reactions, and how can I minimize them?

The primary side reaction of concern is the formation of di-nonyl ether from the self-condensation of nonyl alcohol, which can be promoted by high temperatures and strong acid catalysts.[6] To minimize this:

  • Maintain a moderate reaction temperature (typically 60–110 °C).[3][5]

  • Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.[3]

  • Avoid excessively long reaction times once the reaction has reached completion.

Q5: How can I monitor the progress of the reaction?

Regularly monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to follow the disappearance of the limiting starting material (e.g., nonyl alcohol) and the appearance of the less polar ester product.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Reaction has not reached completion due to equilibrium.Use a 3-5 fold excess of one reactant (e.g., 6-bromohexanoic acid). Remove water using a Dean-Stark trap with toluene.[2][5]
Insufficient catalyst activity.Ensure the acid catalyst (e.g., p-TsOH, H₂SO₄) is fresh. Use a catalytic amount, typically 1-5 mol% relative to the limiting reagent.[3]
Reaction time is too short or temperature is too low.Monitor the reaction by TLC until the limiting starting material is consumed. Typical reaction times are 3-10 hours at reflux temperatures (60-110 °C).[3][5][9]
Presence of Impurities Unreacted starting materials remain.Drive the reaction to completion using the methods above. Purify via column chromatography.
Formation of di-nonyl ether.Use a milder catalyst (p-TsOH) and avoid excessive temperatures or prolonged heating.[3]
Hydrolysis of the bromo group.This is generally not a major issue under acidic esterification conditions but ensure all workup steps are performed without unnecessary delay.
Difficult Purification Product and starting alcohol have similar polarities.Ensure the reaction goes to completion to consume the alcohol. Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate) to achieve good separation.

Data Presentation

The use of an excess reagent can significantly impact the final equilibrium yield of the ester. The table below, adapted from general Fischer esterification studies, illustrates this principle.

Molar Ratio (Alcohol:Acid)Theoretical Ester Yield at Equilibrium
1:1~65%[2]
3:1>90%
10:1~97%[2][5]

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol employs a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • 6-bromohexanoic acid

  • Nonyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 6-bromohexanoic acid (1.0 eq), nonyl alcohol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (approx. 2 mL per mmol of limiting reagent).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected and TLC analysis shows complete consumption of the limiting reactant.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Washes: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted 6-bromohexanoic acid).

    • Water.

    • Brine.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the resulting crude oil by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield this compound as a pure liquid.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 Nonyl Alcohol Product This compound Reactant1->Product Reactant2 6-Bromohexanoic Acid Reactant2->Product Catalyst H+ (p-TsOH) Catalyst->Product Catalyzes Byproduct Water (H₂O) Product->Byproduct Forms

Caption: Fischer esterification of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is water being removed? Start->Check_Equilibrium Check_Reagents Are reagents dry? Is catalyst active? Check_Equilibrium->Check_Reagents Yes Sol_Equilibrium Implement Dean-Stark trap or use excess reagent Check_Equilibrium->Sol_Equilibrium No Check_Conditions Is Temp/Time optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Dry reagents/solvent. Use fresh catalyst. Check_Reagents->Sol_Reagents No Check_Purification Review workup & purification steps Check_Conditions->Check_Purification Yes Sol_Conditions Monitor by TLC. Adjust T & reflux time. Check_Conditions->Sol_Conditions No Sol_Purification Minimize washes. Optimize chromatography. Check_Purification->Sol_Purification No End Yield Improved Sol_Equilibrium->End Sol_Reagents->End Sol_Conditions->End Sol_Purification->End

Caption: Logic diagram for troubleshooting low synthesis yield.

Key Parameter Relationships

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield Influences Time Reaction Time Time->Yield Influences Water_Removal Water Removal Water_Removal->Yield Directly Increases Catalyst Catalyst Conc. Catalyst->Yield Influences

Caption: Relationship between key parameters and final yield.

References

Technical Support Center: Nonyl 6-bromohexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nonyl 6-bromohexanoate (B1238239).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Nonyl 6-bromohexanoate.

Problem Possible Cause Recommended Solution
Low Purity (<95%) after Column Chromatography Inadequate separation of nonyl alcohol (starting material).- Adjust the solvent system for flash chromatography. A less polar solvent system (e.g., increasing the hexane (B92381) to ethyl acetate (B1210297) ratio) may improve separation. - Ensure the column is not overloaded. A general rule is to load 1-5% of the silica (B1680970) gel mass.
Presence of unreacted 6-bromohexanoic acid.- Perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities before chromatography.
Co-elution with a non-polar byproduct.- Consider using a different stationary phase for chromatography, such as alumina (B75360). - Analyze the impurity by NMR or MS to identify it and develop a targeted removal strategy.
Product appears as an oil with a strong acidic odor. Residual 6-bromohexanoic acid.- Dissolve the product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution until effervescence ceases. Dry the organic layer over anhydrous sodium sulfate (B86663) and reconcentrate.
Product is cloudy or contains solid particles. Residual inorganic salts from the workup.- Filter the product through a plug of celite or a syringe filter. - If the product is dissolved in a solvent, wash with brine to remove residual water and salts, then dry and reconcentrate.
Yield is significantly lower than expected. Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure it has gone to completion before workup.
Loss of product during aqueous workup.- Minimize the number of aqueous washes. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Decomposition of the product on silica gel.- Consider using a less acidic stationary phase like neutral alumina for chromatography. - Minimize the time the product is on the silica gel by running the column efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound after purification?

A1: Purified this compound should be a clear, colorless to pale yellow oil. A typical purity achieved through flash column chromatography is >98%.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as nonyl alcohol and 6-bromohexanoic acid. Side products from the esterification reaction, such as di-nonyl ether (if using an acid catalyst at high temperatures), may also be present.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To confirm the presence of the ester functional group (C=O stretch) and the absence of hydroxyl groups (O-H stretch) from the starting alcohol and carboxylic acid.

Q4: Can this compound be purified by distillation?

A4: Purification by distillation is possible but may be challenging due to its high boiling point and potential for thermal decomposition. Vacuum distillation would be necessary to lower the boiling point. Care must be taken to avoid prolonged heating, which can lead to the formation of elimination or substitution byproducts.

Q5: How should I store purified this compound?

A5: Store purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to prevent degradation. Protect from light and moisture.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10% ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in a fraction collector or test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient 0-10% Ethyl Acetate in Hexane
Typical Product Rf 0.4 - 0.5 (in 5% Ethyl Acetate/Hexane)
Expected Purity >98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude Product workup Aqueous Workup start->workup Dissolve in organic solvent drying Drying workup->drying Separate organic layer concentration Concentration drying->concentration Dry over Na2SO4 chromatography Column Chromatography concentration->chromatography Concentrate in vacuo purity_check Purity Analysis (NMR, GC-MS) chromatography->purity_check Collect pure fractions storage Storage purity_check->storage Combine & concentrate

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity after Purification check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities is_starting_material Starting Material? check_impurities->is_starting_material is_acidic Acidic Impurity? is_starting_material->is_acidic No optimize_chroma Optimize Chromatography (Solvent/Stationary Phase) is_starting_material->optimize_chroma Yes is_nonpolar Non-polar byproduct? is_acidic->is_nonpolar No base_wash Perform Base Wash (e.g., NaHCO3) is_acidic->base_wash Yes rerun_column Re-purify with different conditions is_nonpolar->rerun_column Yes

Caption: Troubleshooting decision tree for low purity of this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities acid 6-Bromohexanoic Acid ester This compound acid->ester Esterification unreacted_acid Unreacted Acid acid->unreacted_acid Incomplete Reaction alcohol Nonyl Alcohol alcohol->ester unreacted_alcohol Unreacted Alcohol alcohol->unreacted_alcohol Incomplete Reaction side_product Side Products (e.g., ether) alcohol->side_product Side Reaction

Caption: Logical relationship of reactants, products, and impurities in the synthesis.

stability issues with Nonyl 6-bromohexanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nonyl 6-bromohexanoate (B1238239) in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Rapid Degradation of Nonyl 6-bromohexanoate in Aqueous Solutions

Symptoms:

  • Loss of biological activity of your compound over a short period.

  • Appearance of unexpected peaks in analytical analyses (HPLC, LC-MS).

  • Changes in the pH of the solution.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis This compound, as a primary alkyl bromide, is susceptible to hydrolysis, especially in aqueous environments. The ester linkage can also be labile. Hydrolysis can be accelerated by non-neutral pH.[1][2]
Incorrect pH The stability of alkyl halides in solution is often pH-dependent. Primary bromides can undergo rapid degradation at pH > 8-9 and can also hydrolyze under acidic conditions.[2] It is crucial to maintain a pH-controlled environment.
Solution: - Prepare stock solutions in anhydrous organic solvents. - For aqueous working solutions, prepare them fresh before each experiment. - If storage of aqueous solutions is unavoidable, conduct a stability study to determine the optimal pH and temperature conditions. A pH range of 6-7.5 is generally a good starting point for stability testing.
Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility While the nonyl ester chain enhances lipophilicity, the overall solubility in purely aqueous buffers may be limited.
Solution: - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol, DMF). - For aqueous working solutions, use a co-solvent system or a suitable solubilizing agent. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[3] Stock solutions in anhydrous organic solvents should also be stored at -20°C.

Q2: What are the likely degradation products of this compound in an aqueous solution?

A: The primary degradation pathway is hydrolysis. This can lead to the formation of 6-bromononanoic acid (from ester hydrolysis) and nonyl alcohol and 6-bromohexanoic acid (from hydrolysis of the alkyl bromide to an alcohol followed by potential ester hydrolysis), or a combination thereof. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, yielding nonyl 6-hydroxyhexanoate.

Q3: How can I monitor the stability of my this compound solution?

A: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the parent compound and the detection of degradation products over time.

Q4: What solvents are recommended for preparing stock solutions?

A: Anhydrous organic solvents are recommended for stock solutions to prevent hydrolysis. Commonly used solvents include DMSO, ethanol, and DMF. The choice of solvent will depend on the requirements of your specific experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To determine the degradation rate of this compound in a specific buffer system over time.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. Prepare several identical aliquots.

  • Time-Zero Analysis: Immediately after preparation, analyze one aliquot using a validated HPLC method to determine the initial concentration (Time 0).

  • Incubation: Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Data Analysis: Plot the concentration of this compound as a function of time. This will allow for the determination of the degradation rate and half-life in the tested solution.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS)

Protocol 2: Determination of Solubility

Objective: To determine the maximum solubility of this compound in a specific buffer.

Methodology:

  • Add an excess amount of this compound to a known volume of the buffer.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC, GC-MS).

Data Presentation

Table 1: Stability of this compound in Solution "X" at "Y" Temperature

Time (hours)Concentration (µM)% RemainingDegradation Products (Peak Area)
0100
1
2
4
8
24

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Instability Observed check_solution Check Solution Type start->check_solution aqueous Aqueous Solution check_solution->aqueous Aqueous organic Anhydrous Organic Solvent check_solution->organic Organic check_ph Check pH aqueous->check_ph check_temp Check Storage Temperature organic->check_temp neutral_ph Neutral pH (6-7.5) check_ph->neutral_ph Neutral acidic_basic_ph Acidic (<6) or Basic (>7.5) pH check_ph->acidic_basic_ph Acidic/Basic neutral_ph->check_temp adjust_ph Adjust pH to Neutral and Prepare Fresh acidic_basic_ph->adjust_ph low_temp Low Temp (0-4°C or -20°C) check_temp->low_temp Low room_temp Room Temperature check_temp->room_temp High check_light Check Light Exposure low_temp->check_light store_cold Store at Recommended Low Temperature room_temp->store_cold dark Stored in Dark check_light->dark Dark light Exposed to Light check_light->light Light stable Likely Stable dark->stable protect_light Protect from Light light->protect_light

Caption: Troubleshooting workflow for this compound instability.

Hypothetical Signaling Pathway Inhibition

SignalingPathway receptor Receptor enzyme_a Enzyme A receptor->enzyme_a enzyme_b Enzyme B (Target Protein) enzyme_a->enzyme_b product Product enzyme_b->product substrate Substrate substrate->enzyme_b response Cellular Response product->response inhibitor This compound (Covalent Inhibitor) inhibitor->enzyme_b

Caption: Covalent inhibition of a target enzyme in a signaling pathway.

References

Technical Support Center: Troubleshooting LNP Aggregation with Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues when formulating Lipid Nanoparticles (LNPs) with Nonyl 6-bromohexanoate (B1238239). The following question-and-answer format directly addresses specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely role of Nonyl 6-bromohexanoate in my LNP formulation?

A1: While not a standard LNP component, the structure of this compound suggests two primary potential roles:

  • Post-formulation surface modification: The bromo- group is a reactive site for covalent conjugation of targeting ligands, antibodies, or other functional molecules to the LNP surface.

  • Formation of a novel cationic lipid: It may be used to alkylate a lipid containing a primary or secondary amine, thereby creating a custom cationic lipid in situ or prior to formulation.

Understanding its intended role is the first step in troubleshooting.

Q2: My LNPs are aggregating immediately after I add the this compound. What are the primary causes?

A2: Immediate aggregation upon addition of a reactive species like this compound can stem from several factors:

  • Incomplete Reaction: If this compound is intended to react with another component (e.g., an amine-containing lipid), an incomplete reaction can leave unreacted, hydrophobic molecules that disrupt the LNP structure and lead to aggregation.

  • Solvent Mismatch: The solvent used to dissolve this compound might be incompatible with the aqueous LNP suspension, causing localized precipitation and subsequent aggregation.

  • Charge Neutralization: If the reaction consumes charged groups on the LNP surface that are crucial for colloidal stability, the reduced electrostatic repulsion can lead to aggregation.[1]

  • Cross-linking: Side reactions could lead to the cross-linking of LNPs, causing irreversible aggregation.

Q3: Can the pH of my formulation buffer affect aggregation when using this compound?

A3: Yes, pH is a critical parameter.[2] The reactivity of the bromo- group and the charge state of other lipids, particularly ionizable cationic lipids, are pH-dependent.[3] For instance, if this compound is intended to react with an amine, the pH must be optimal for the nucleophilic attack of the amine on the alkyl bromide. An incorrect pH can lead to a slow or incomplete reaction, contributing to aggregation. Furthermore, the overall surface charge of the LNPs, a key factor in stability, is dictated by the pH and the pKa of the ionizable lipids.[1][3]

Q4: My LNPs look fine initially but aggregate during storage at 4°C. What could be the reason?

A4: Delayed aggregation during storage can be due to several factors:

  • Slow, Ongoing Reactions: A slow, unintended reaction of the bromo- group with components of the LNP or the buffer can alter the surface properties of the LNPs over time, leading to instability.

  • Lipid Hydrolysis: Degradation of lipid components, which can be influenced by the presence of reactive molecules, can lead to changes in LNP structure and aggregation.[4]

  • PEG-Lipid Desorption: Over time, the PEG-lipid, which provides steric stability, can slowly desorb from the LNP surface, reducing the protective barrier and allowing for aggregation.[3]

  • Physical Instability: Freeze-thaw cycles or even prolonged refrigeration can induce phase separation of lipids or stress the LNP structure, leading to fusion and aggregation.[5][6]

Q5: What is a good zeta potential for my LNP formulation to ensure stability?

A5: Zeta potential is a measure of the surface charge of your LNPs and is a key indicator of stability.[2] A high magnitude of zeta potential (generally > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation.[2] A value close to neutral suggests that the attractive forces may dominate, leading to instability.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) and Large Particle Size Immediately Post-Formulation

This indicates that aggregation is occurring during the LNP formation process.

Potential Cause Recommended Action
Suboptimal Mixing Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic methods, check for channel clogging and ensure flow rates are stable.[7]
Incorrect Lipid Ratios Re-evaluate the molar ratios of your lipid components. The ratio of ionizable lipid to nucleic acid (N:P ratio) and the percentage of PEG-lipid are critical for stability.[1][3][8]
Incomplete Reaction of this compound Optimize the reaction conditions (pH, temperature, stoichiometry) for the conjugation step. Consider performing the reaction pre-formulation to create a stable, purified custom lipid.
High Lipid Concentration A high concentration of lipids can increase the likelihood of particle collisions and aggregation.[2] Try formulating at a lower lipid concentration.
Issue 2: LNP Aggregation After Downstream Processing (e.g., Dialysis, Tangential Flow Filtration)

Aggregation during purification suggests that the LNPs are sensitive to changes in their environment.

Potential Cause Recommended Action
Buffer Exchange Shock Ensure the purification buffer has an appropriate pH and ionic strength to maintain LNP stability. A sudden shift to a buffer with high ionic strength can screen surface charges and induce aggregation.[2]
Mechanical Stress High shear forces during tangential flow filtration or vigorous stirring can physically disrupt the LNPs, leading to aggregation.[9] Optimize the process parameters to be gentler.
Removal of Stabilizing Agents If the formulation buffer contains stabilizing excipients, their removal during purification can destabilize the LNPs. Consider if these excipients are needed in the final formulation.[10]

Experimental Protocols

General LNP Formulation Protocol (Microfluidics)
  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, helper lipids (e.g., DSPC, cholesterol), PEG-lipid, and any custom lipid derived from this compound in ethanol (B145695).

    • Aqueous Phase: Dissolve the nucleic acid cargo in a low pH buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio (typically 3:1 aqueous to lipid phase) on a microfluidic mixing system.

    • Inject the lipid and aqueous phases into the micromixer. The rapid mixing triggers the self-assembly of LNPs.[7]

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[2] Tangential flow filtration can also be used for larger scales.[11]

  • Characterization:

    • Measure particle size (Z-average diameter), PDI, and zeta potential using Dynamic Light Scattering (DLS).[11]

    • Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Post-Formulation Conjugation with this compound
  • Formulate LNPs: Prepare LNPs containing an amine-functionalized lipid (e.g., a PEG-lipid with a terminal amine group).

  • Buffer Exchange: Exchange the LNPs into a reaction buffer with a pH suitable for the alkylation reaction (typically pH 8-9 for reaction with primary amines).

  • Reaction:

    • Add this compound (dissolved in a compatible solvent like DMSO) to the LNP suspension at a specific molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

  • Purification: Remove unreacted this compound and byproducts via size exclusion chromatography or dialysis.

  • Characterization: Confirm successful conjugation using appropriate analytical techniques (e.g., HPLC, mass spectrometry on lipid extracts) and re-characterize the LNP size, PDI, and zeta potential.

Visualizations

LNP_Workflow General LNP Formulation Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Lipid mixture in Ethanol (Ionizable, Helper, PEG, etc.) C Microfluidic Mixing A->C B Nucleic Acid in Aqueous Buffer (pH 4) B->C D Dialysis / TFF (Buffer Exchange to pH 7.4) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G

Caption: A typical workflow for formulating lipid nanoparticles.

Troubleshooting_Aggregation Troubleshooting LNP Aggregation cluster_time When does aggregation occur? cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage cluster_reactive Reactive Component Issues Start LNP Aggregation Observed Time Timing? Start->Time Cause1 Check Mixing & Flow Rates Time->Cause1 Immediately Cause5 Check Storage Temperature (Avoid Freeze-Thaw) Time->Cause5 During Storage Cause2 Adjust Lipid Ratios (N:P, PEG%) Cause1->Cause2 Cause3 Lower Lipid Concentration Cause2->Cause3 Cause4 Reactive Component Issue (this compound) Cause3->Cause4 Reactive1 Incomplete Reaction? Cause4->Reactive1 Cause6 Assess Buffer Stability (pH, ions) Cause5->Cause6 Cause7 Investigate Slow Side-Reactions Cause6->Cause7 Reactive2 Solvent Mismatch? Reactive1->Reactive2 Reactive3 Charge Neutralization? Reactive2->Reactive3

Caption: A decision tree for troubleshooting LNP aggregation.

Reaction_Pathway Potential Reaction of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reactions Potential Issues LNP LNP with Surface Amine (e.g., Amine-PEG-Lipid) Process Alkylation Reaction (pH 8-9) LNP->Process Reagent This compound (Br-(CH2)5-COO-Nonyl) Reagent->Process Product Surface-Modified LNP Process->Product Byproduct HBr (byproduct) Process->Byproduct Side1 Hydrolysis of Ester Process->Side1 Side2 Cross-linking Process->Side2 Side3 Incomplete Reaction Process->Side3

Caption: Potential chemical pathway involving this compound.

References

controlling the stoichiometry of Nonyl 6-bromohexanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonyl 6-bromohexanoate (B1238239). The focus is on controlling reaction stoichiometry to ensure high yield and purity.

Section 1: Synthesis of Nonyl 6-bromohexanoate via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of 6-bromohexanoic acid and 1-nonanol, using an acid catalyst.[1][2] Controlling the stoichiometry is critical because the reaction is reversible.[3][4]

Frequently Asked Questions (FAQs): Synthesis

Q1: My esterification reaction is not going to completion, resulting in low yields. How can I improve this?

A1: Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the product (the ester), you can:

  • Use an excess of one reactant: Using an excess of the less expensive or more easily removable reactant will shift the equilibrium to the right, according to Le Chatelier's Principle.[2] For long-chain alcohols like 1-nonanol, it is often practical to use a slight excess of 6-bromohexanoic acid, which can be removed with a basic wash during workup.[5]

  • Remove water as it forms: The formation of water is a byproduct. Removing it from the reaction mixture will prevent the reverse reaction (hydrolysis).[3] This is commonly achieved by using a Dean-Stark apparatus during reflux.[5]

Q2: I am having difficulty separating the final ester product from unreacted 1-nonanol. What is the best approach?

A2: Due to its long carbon chain, 1-nonanol has low solubility in water, making it difficult to remove with simple aqueous washes.[5] The most effective strategy is to ensure the reaction goes to completion, consuming all the alcohol.[5] Using a 1.1 to 1.2 molar excess of 6-bromohexanoic acid relative to 1-nonanol will help consume the alcohol. The excess carboxylic acid can then be easily removed by washing the organic layer with a sodium bicarbonate solution.

Q3: What are the optimal catalytic and temperature conditions for this esterification?

A3:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[3][6] Typically, a catalytic amount (1-3% of the molar amount of the limiting reactant) is sufficient.

  • Temperature: The reaction is typically performed at the reflux temperature of the solvent used (e.g., toluene (B28343) with a Dean-Stark trap) to facilitate the removal of water and increase the reaction rate.[2][5] Heating is crucial as the reaction is slow at room temperature.[2]

Data Presentation: Effect of Reactant Stoichiometry on Ester Yield

The following table summarizes expected outcomes when varying the molar ratio of reactants in the synthesis of this compound.

Molar Ratio (Acid:Alcohol)Expected Yield of EsterKey ChallengeRecommended Action
1:1~60-70%Equilibrium limitation; significant amounts of both starting materials remain.Use Dean-Stark trap to remove water or use an excess of one reactant.
1.2:1>95%Removal of excess carboxylic acid is required.Perform a workup with aqueous sodium bicarbonate to neutralize and remove acid.
1:1.2>95%Removal of excess 1-nonanol is difficult due to its low water solubility.[5]Avoid this ratio; ensure alcohol is the limiting reagent.
Experimental Protocol: Synthesis of this compound

This protocol details the synthesis using an excess of 6-bromohexanoic acid and a Dean-Stark trap.

  • Reagent Preparation:

    • Combine 1-nonanol (e.g., 20 mmol, 1.0 eq), 6-bromohexanoic acid (24 mmol, 1.2 eq), and a suitable solvent like toluene (100 mL) in a round-bottom flask.

    • Add a magnetic stir bar.

  • Reaction Setup:

    • Attach a Dean-Stark apparatus and a reflux condenser to the flask.[5]

    • Add concentrated sulfuric acid (e.g., 0.4 mmol, 0.02 eq) to the flask.

    • Use boiling chips to prevent bumping during heating.[3]

  • Reaction Execution:

    • Heat the mixture to reflux using a heating mantle.[3]

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when water no longer accumulates.[5] This typically takes 3-5 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL).

    • Wash with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove unreacted 6-bromohexanoic acid and the catalyst.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Visualization: Synthesis Workflow

G start Start: Reagent Preparation reagents Combine 1-Nonanol (1 eq), 6-Bromohexanoic Acid (1.2 eq), & Toluene in Flask start->reagents catalyst Add H2SO4 Catalyst reagents->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor H2O Collection (Reaction Completion) reflux->monitor workup Workup: Aqueous Washes (H2O, NaHCO3, Brine) monitor->workup dry Dry Organic Layer (MgSO4) & Concentrate workup->dry purify Purify via Vacuum Distillation dry->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Section 2: Stoichiometry in Reactions of this compound

This compound is an alkyl halide and can undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[7] Precise control of the nucleophile/base stoichiometry is essential to maximize the desired product and minimize side reactions.

Frequently Asked Questions (FAQs): Subsequent Reactions

Q1: I am trying to perform a nucleophilic substitution (Sₙ2) on this compound, but I am getting a significant amount of an elimination (E2) byproduct. How can I fix this?

A1: The competition between substitution and elimination is a common issue with alkyl halides.[7] To favor the Sₙ2 pathway:

  • Stoichiometry: Use a precise molar equivalent of a strong, non-bulky nucleophile. An excess of a strong base can promote the E2 reaction. A slight excess (e.g., 1.05-1.1 eq) of the nucleophile is often sufficient to drive the reaction to completion without significantly increasing elimination.

  • Reagent Choice: Use a reagent that is a strong nucleophile but a weak base (e.g., I⁻, CN⁻, N₃⁻).

  • Temperature: Lower reaction temperatures generally favor the Sₙ2 reaction over the E2 reaction, as elimination has a higher activation energy.

Q2: How many equivalents of my nucleophile should I use for a substitution reaction?

A2: This depends on the reactivity of the nucleophile and the reaction conditions.

  • For highly reactive nucleophiles: Start with 1.05 to 1.1 molar equivalents. This slight excess helps ensure the starting material is fully consumed without promoting significant side reactions.

  • For less reactive nucleophiles: A larger excess (e.g., 1.5 to 2.0 eq) may be necessary to achieve a reasonable reaction rate. In these cases, it is critical to monitor for byproduct formation.

Q3: Does the solvent affect the stoichiometry or outcome of the reaction?

A3: Yes, the solvent plays a crucial role. For Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is ideal. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and highly reactive, which can allow for the use of lower molar equivalents and milder conditions.

Data Presentation: Stoichiometry vs. Product Distribution

The table below illustrates the potential impact of nucleophile (sodium azide (B81097), NaN₃) stoichiometry on the product distribution in a reaction with this compound in DMSO at 50°C.

Molar Equivalents of NaN₃Expected Sₙ2 Product Yield (Nonyl 6-azidohexanoate)Expected E2 Product Yield (Nonyl hex-5-enoate)
1.05 eq~95%<5%
1.5 eq~90%~10%
2.5 eq~80%~20%
Experimental Protocol: Nucleophilic Substitution (Azide Synthesis)

This protocol details the synthesis of Nonyl 6-azidohexanoate.

  • Reagent Preparation:

    • Dissolve this compound (e.g., 10 mmol, 1.0 eq) in a polar aprotic solvent like DMF (50 mL) in a round-bottom flask.

    • Add sodium azide (NaN₃) (10.5 mmol, 1.05 eq).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 50-60°C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction to room temperature and pour it into water (100 mL).

    • Extract the aqueous mixture with a nonpolar solvent like diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified using column chromatography on silica (B1680970) gel to yield the pure azido-ester.

Visualization: Competing Sₙ2 and E2 Pathways

G start This compound + Nucleophile/Base (Nu:⁻) sub_path Sₙ2 Pathway (Substitution) start->sub_path Favored by: - Strong, non-bulky Nu: - Lower Temperature - Polar Aprotic Solvent elim_path E2 Pathway (Elimination) start->elim_path Favored by: - Strong, bulky Base - Higher Temperature sub_product Desired Product: Nonyl 6-(Nu)hexanoate sub_path->sub_product elim_product Side Product: Nonyl hex-5-enoate elim_path->elim_product

Caption: Competing reaction pathways for this compound.

References

minimizing degradation of Nonyl 6-bromohexanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Nonyl 6-bromohexanoate (B1238239) to minimize degradation. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Nonyl 6-bromohexanoate?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: this compound, being a bromoalkanoate ester, is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to form 6-bromohexanoic acid and nonanol.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Decomposition: Elevated temperatures can provide sufficient energy to break the C-Br and C-O bonds, leading to a variety of decomposition products.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS analysis, the appearance of new peaks corresponding to potential degradation products (e.g., 6-bromohexanoic acid, nonanol) and a decrease in the peak area of the parent compound would indicate degradation. Similarly, ¹H NMR spectroscopy can be used to monitor the appearance of new signals corresponding to the degradation products.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store it in solution, use an anhydrous, aprotic solvent and store it at -20°C. It is advisable to prepare solutions fresh before use.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, cloudiness). 1. Photodegradation due to light exposure.2. Hydrolysis due to moisture.3. Reaction with impurities in the storage container.1. Ensure storage in an amber or opaque vial to protect from light.2. Store in a desiccator or with a desiccant and ensure the container is tightly sealed.3. Use high-purity, inert storage containers (e.g., glass).
Unexpected peaks in GC-MS or NMR analysis. 1. Hydrolysis.2. Thermal degradation.3. Photodegradation.1. Review storage and handling procedures to minimize exposure to water.2. Confirm that the compound has not been exposed to high temperatures.3. Verify that the material has been consistently protected from light.
Inconsistent experimental results. 1. Partial degradation of the starting material.2. Contamination.1. Re-purify the this compound or use a fresh, unopened batch.2. Ensure all glassware and solvents are clean and dry before use.
Low reaction yield where this compound is a reactant. 1. Degradation of the starting material leading to lower active concentration.1. Confirm the purity of the this compound before use via GC-MS or NMR.2. Use a freshly opened vial or a sample that has been stored under optimal conditions.

Quantitative Data on Stability

Storage Condition Parameter Illustrative Degradation Rate Constant (k) Illustrative Half-life (t½)
-20°C, Dark, Dry Hydrolysis< 1 x 10⁻⁹ s⁻¹> 2 years
4°C, Dark, Dry Hydrolysis~ 5 x 10⁻⁹ s⁻¹~ 4.4 years
25°C, Dark, Ambient Humidity Hydrolysis~ 2 x 10⁻⁸ s⁻¹~ 1.1 years
25°C, Ambient Light, Ambient Humidity Photodegradation + HydrolysisSignificantly higher than in darkWeeks to Months
40°C, Dark, 75% Relative Humidity (Accelerated) Hydrolysis~ 1 x 10⁻⁷ s⁻¹~ 80 days

Note: These are estimated values for illustrative purposes. Actual degradation rates will depend on the specific conditions and purity of the compound.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Place a known quantity of this compound in amber glass vials.

  • Store the vials in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Analyze the sample using a validated stability-indicating method, such as GC-MS or HPLC.

  • Quantify the amount of remaining this compound and any significant degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

Objective: To identify and quantify this compound and its primary hydrolysis products.

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable anhydrous solvent (e.g., dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with a capillary column suitable for separating long-chain esters (e.g., a DB-5ms column).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Analysis: Identify this compound and its degradation products (e.g., 6-bromohexanoic acid, nonanol) by their retention times and mass spectra. Quantify by comparing peak areas to a calibration curve.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition N6B This compound BHA 6-Bromohexanoic Acid N6B->BHA + H₂O NON Nonanol N6B->NON + H₂O Rad Radical Intermediates N6B->Rad hv Decomp Decomposition Products N6B->Decomp Δ H2O Water (Moisture) Light Light (UV) Heat Heat Other Other Products Rad->Other

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Obtain this compound Sample store Store under Controlled Conditions (-20°C, Dark, Dry) start->store withdraw Withdraw Aliquot at Time Point 't' store->withdraw dissolve Dissolve in Anhydrous Solvent withdraw->dissolve gcms GC-MS Analysis dissolve->gcms nmr NMR Analysis dissolve->nmr identify Identify Degradation Products gcms->identify nmr->identify quantify Quantify Parent and Degradation Products identify->quantify kinetics Determine Degradation Kinetics quantify->kinetics end Assess Stability and Shelf-life kinetics->end

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree start Inconsistent Experimental Results? check_purity Check Purity of this compound (GC-MS or NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure use_fresh Use a Fresh Batch or Re-purify is_pure->use_fresh No check_storage Review Storage Conditions (Temp, Light, Moisture) is_pure->check_storage Yes problem_solved Problem Resolved use_fresh->problem_solved are_optimal Are Conditions Optimal? check_storage->are_optimal correct_storage Correct Storage Conditions are_optimal->correct_storage No check_handling Review Handling Procedures (Anhydrous Solvents, Inert Atmosphere) are_optimal->check_handling Yes correct_storage->problem_solved are_correct Are Procedures Correct? check_handling->are_correct improve_handling Improve Handling Procedures are_correct->improve_handling No are_correct->problem_solved Yes improve_handling->problem_solved

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to Alkyl Bromide Selection for Ionizable Lipid Synthesis in LNP Formulations: A Focus on Nonyl-Chain Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of lipid nanoparticles (LNPs) as delivery vehicles for nucleic acid therapeutics is critically dependent on the chemical composition of their constituent lipids, particularly the ionizable cationic lipid. The structure of this lipid, especially its hydrophobic tails, dictates key nanoparticle attributes such as encapsulation efficiency, particle stability, and the efficiency of endosomal escape, ultimately governing the therapeutic potency. Alkyl bromides are fundamental reagents in the synthesis of these lipid tails. This guide provides a comparative analysis of ionizable lipids derived from different alkyl bromides, with a specific focus on those incorporating a nine-carbon (nonyl) chain, akin to what would be synthesized using Nonyl 6-bromohexanoate (B1238239).

While direct comparative data on "Nonyl 6-bromohexanoate" as a starting material is not prevalent in peer-reviewed literature, extensive research on the structure-activity relationship of ionizable lipid tails allows for a robust, data-driven comparison. We will use the well-characterized C12-200 lipid family as a case study, focusing on the C9-200 variant which features nonyl (C9) tails.

Performance Comparison of Ionizable Lipids with Varying Alkyl Tail Lengths

The length of the alkyl tail on an ionizable lipid has a profound and often cargo-dependent impact on the in vivo performance of LNP-formulated mRNA. Research by Mrksich et al. (2024) provides a direct comparison of LNPs formulated with a series of ionizable lipids based on the '200' polyamine core, but with varying alkyl tail lengths (C8 to C16). The following tables summarize the key in vivo performance data from this study, highlighting the differential efficacy of the C9-200 lipid.[1][2]

Table 1: In Vivo Luciferase mRNA Delivery

This experiment measured the total luminescent flux in the liver of mice after intravenous administration of LNPs carrying luciferase mRNA.

Ionizable LipidAlkyl Tail LengthMean Luminescence (photons/s)Fold Change vs. C12-200
C9-200 9 Carbons ~1 x 109 ~1x
C10-20010 Carbons~1 x 1010~10x
C11-20011 Carbons~1 x 109~1x
C12-20012 Carbons~1 x 1091x (Reference)
C13-20013 Carbons~1 x 109~1x

Data are approximated from graphical representations in Mrksich et al. (2024).[1]

Observation : For luciferase mRNA, the C10-200 lipid demonstrated significantly superior performance, suggesting that for this specific cargo, a C10 tail is optimal. The C9-200 performed comparably to the C12-200 standard.[1]

Table 2: In Vivo Erythropoietin (EPO) mRNA Delivery

This experiment measured the serum concentration of human EPO in mice 6 hours after LNP administration.

Ionizable LipidAlkyl Tail LengthMean Serum EPO (pg/mL) at 6hFold Change vs. C12-200
C9-200 9 Carbons ~1,000 ~0.1x
C10-20010 Carbons~10,000~1x
C12-20012 Carbons~10,0001x (Reference)
C13-20013 Carbons~10,000~1x
C14-20014 Carbons~10,000~1x

Data are approximated from graphical representations in Mrksich et al. (2024).[1]

Observation : For the smaller EPO mRNA, longer alkyl chains (C10-C14) were more effective. The C9-200 lipid showed a marked decrease in efficacy, indicating that a shorter tail length is suboptimal for this particular mRNA cargo.[1]

Table 3: In Vivo Cas9 mRNA Delivery (Gene Editing Efficiency)

This experiment measured the percentage of insertions and deletions (indels) in the transthyretin (TTR) gene in the liver, 7 days after administration of LNPs carrying Cas9 mRNA and a targeting sgRNA.

Ionizable LipidAlkyl Tail LengthMean Indel Formation (%)Fold Change vs. C12-200
C8-2008 Carbons~4%~0.4x
C9-200 9 Carbons ~35% ~3.5x
C10-20010 Carbons~13%~1.3x
C11-20011 Carbons~25%~2.5x
C12-20012 Carbons~10%1x (Reference)
C13-20013 Carbons~5%~0.5x

Data are approximated from graphical representations in Mrksich et al. (2024).[1][2]

Observation : For the large Cas9 mRNA, the C9-200 lipid was the standout performer, inducing over three times the gene editing efficiency of the C12-200 standard.[1][2] This highlights a critical finding: shorter alkyl tails may be more efficacious for delivering larger mRNA cargoes.[1]

Experimental Methodologies

Synthesis of Ionizable Lipids (C9-200 as example)

The C12-200 family of ionizable lipids, including C9-200, is synthesized via a two-step process. First, an alkyl epoxide is synthesized, followed by an SN2 reaction with a polyamine core.

cluster_0 Step 1: Epoxide Synthesis cluster_1 Step 2: S_N2 Reaction start_material 1-Nonene (Alkyl Bromide Precursor) reagent1 mCPBA start_material->reagent1 product1 1,2-epoxynonane (C9 Epoxide) reagent1->product1 reagent2 1,2-epoxynonane product1->reagent2 amine_core Polyamine Core '200' amine_core->reagent2 final_product C9-200 Ionizable Lipid reagent2->final_product caption Synthesis of C9-200 Ionizable Lipid.

Caption: Synthesis of C9-200 Ionizable Lipid.

Protocol Summary:

  • Epoxide Synthesis: An alkene (e.g., 1-nonene, which can be derived from a nonyl bromide) is reacted with meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding alkyl epoxide (e.g., 1,2-epoxynonane).[1][3]

  • SN2 Reaction: The purified alkyl epoxide is then reacted with the polyamine core '200' to yield the final ionizable lipid, C9-200.[1][3]

LNP Formulation and Characterization Workflow

LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure uniform and reproducible nanoparticles.

cluster_prep Preparation cluster_form Formulation cluster_char Characterization lipid_mix Lipid Mix in Ethanol (B145695) (Ionizable Lipid, DSPC, Cholesterol, PEG-lipid) mixing Microfluidic Mixing lipid_mix->mixing mrna_sol mRNA in Aqueous Buffer (pH 4.0) mrna_sol->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis final_lnp Final LNP Suspension dialysis->final_lnp dls Dynamic Light Scattering (Size, PDI) zeta Zeta Potential Measurement ribogreen RiboGreen Assay (Encapsulation Efficiency) final_lnp->dls final_lnp->zeta final_lnp->ribogreen caption LNP Formulation and Characterization Workflow.

Caption: LNP Formulation and Characterization Workflow.

Protocol Summary:

  • Preparation of Solutions: An ethanol phase is prepared containing the ionizable lipid (e.g., C9-200), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio. An aqueous phase is prepared with the mRNA cargo in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).[4][5][6]

  • Microfluidic Mixing: The two phases are rapidly mixed using a microfluidic device. The change in polarity causes the lipids to self-assemble around the mRNA, encapsulating it.[4][5]

  • Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge nanoparticle.[4][5]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[4][7]

    • Zeta Potential: Measured to confirm near-neutral surface charge at physiological pH.[4][7]

    • Encapsulation Efficiency (%EE): Determined using a fluorescent dye assay like RiboGreen. The fluorescence is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100). %EE is calculated as: 100 * (Total RNA - Free RNA) / Total RNA.[4][8][9]

Cellular Uptake and Endosomal Escape Pathway

The structure of the ionizable lipid is a key determinant in the endosomal escape of the LNP, a critical step for delivering the mRNA payload to the cytoplasm.

cluster_protonation Key Event: Lipid Protonation LNP LNP in Circulation (Neutral Charge) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Protonation Ionizable Lipid becomes positively charged in acidic endosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion mRNA_Release mRNA Release LateEndosome->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Protein Production) Cytoplasm->Translation mRNA_Release->Cytoplasm caption LNP Cellular Uptake and Endosomal Escape.

Caption: LNP Cellular Uptake and Endosomal Escape.

Mechanism Overview:

  • Uptake: LNPs are taken up by cells, primarily through endocytosis.[10][11]

  • Endosomal Maturation: The LNP traffics through the endosomal pathway, from early to late endosomes. During this process, the pH within the endosome decreases.[10][12]

  • Protonation and Escape: In the acidic environment of the late endosome, the ionizable lipid becomes protonated (positively charged). This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[10][13] This "endosomal escape" is the critical step that prevents the LNP from being degraded in the lysosome.[11][12]

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's machinery to produce the desired protein.

Conclusion

The selection of an alkyl bromide for the synthesis of an ionizable lipid is a critical decision in the design of LNP-based therapeutics. As demonstrated by the C9-200 case study, the length of the resulting alkyl tail significantly influences the delivery efficiency in a manner that is dependent on the specific mRNA cargo.

  • For large mRNA cargoes, such as Cas9, a shorter C9 alkyl tail (derived from a nonyl-based reagent) can dramatically enhance efficacy compared to longer-chain analogues.

  • Conversely, for smaller mRNAs like EPO, longer alkyl tails (C10-C14) appear to be more advantageous.

This guide underscores the necessity of empirical testing and optimization of the ionizable lipid structure for each specific therapeutic application. While a reagent like this compound can be used to synthesize a highly effective ionizable lipid (e.g., C9-200), its suitability is not universal and must be validated against the intended nucleic acid payload. Researchers should consider screening a library of ionizable lipids with varied tail lengths to identify the optimal candidate for their drug development program.

References

A Comparative Guide to Nonyl 6-bromohexanoate and Ethyl 6-bromohexanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, drug delivery, and polymer science, the selection of appropriate reagents is paramount to achieving desired outcomes. This guide provides a comprehensive comparison of two key alkylating agents, Nonyl 6-bromohexanoate (B1238239) and Ethyl 6-bromohexanoate, offering researchers, scientists, and drug development professionals a detailed analysis of their properties and performance based on available experimental data.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between Nonyl 6-bromohexanoate and Ethyl 6-bromohexanoate lies in the length of their ester alkyl chains. This structural variance significantly influences their physicochemical properties, impacting their solubility, lipophilicity, and, consequently, their behavior in different reaction environments and biological systems.

PropertyThis compoundEthyl 6-bromohexanoate
Molecular Formula C15H29BrO2[1][2]C8H15BrO2[3]
Molecular Weight 321.30 g/mol [1][2]223.11 g/mol [3]
Appearance To be determinedColorless to pale yellow liquid[3]
Boiling Point Not available128-130 °C at 16 mmHg[3]
Density Not available1.254 g/mL at 25 °C[3]
Refractive Index Not availablen20/D 1.458 (lit.)[3]
Purity >98% or 97% (typical)[1][2]≥97% or 99% (typical)[3][4]

The longer nonyl chain in this compound imparts a greater lipophilic character compared to the ethyl group in Ethyl 6-bromohexanoate. This increased lipophilicity can be expected to result in lower water solubility and higher solubility in nonpolar organic solvents for the nonyl derivative.

Synthesis and Reactivity

Both compounds share the 6-bromohexanoate core, making them effective alkylating agents. The bromine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of the hexanoate (B1226103) ester moiety onto various substrates.

Synthesis

Ethyl 6-bromohexanoate is commonly synthesized via the esterification of 6-bromohexanoic acid with ethanol (B145695) in the presence of an acid catalyst.

This compound is synthesized through a similar esterification reaction, where 6-bromohexanoic acid is reacted with nonyl alcohol.

Experimental Protocol: General Esterification of 6-Bromohexanoic Acid

A common laboratory-scale synthesis involves the Fischer esterification method.

G cluster_reactants Reactants cluster_process Process cluster_products Products 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Mixing Mixing 6-Bromohexanoic_Acid->Mixing Alcohol Alcohol (Ethanol or Nonanol) Alcohol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Mixing Reflux Reflux Mixing->Reflux Heat Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Water Water Purification Purification (Distillation or Chromatography) Workup->Purification Ester Alkyl 6-bromohexanoate Purification->Ester

Caption: General workflow for the synthesis of alkyl 6-bromohexanoates.

Detailed Methodology:

  • Reaction Setup: 6-bromohexanoic acid is dissolved in an excess of the corresponding alcohol (ethanol or nonanol), which serves as both reactant and solvent. A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure ester.

Reactivity

The primary mode of reaction for both esters is nucleophilic substitution at the carbon bearing the bromine atom. The reactivity of the C-Br bond is not expected to be significantly different between the two compounds as the ester group is electronically distant. However, the different alkyl chains can influence the overall reaction kinetics and product properties in several ways:

  • Steric Hindrance: The longer and more flexible nonyl chain may introduce slightly more steric hindrance in the vicinity of the reactive site in certain conformations, which could marginally affect reaction rates with bulky nucleophiles.

  • Solubility: The choice of solvent is crucial. This compound's higher lipophilicity may be advantageous in reactions involving nonpolar substrates and solvents, while Ethyl 6-bromohexanoate might be more suitable for reactions in more polar organic solvents.

Applications in Research and Development

Both this compound and Ethyl 6-bromohexanoate serve as versatile building blocks in various scientific disciplines.

Drug Delivery

In the field of drug delivery, these molecules can be used to synthesize prodrugs or to functionalize nanoparticles. The lipophilicity of the ester can significantly impact the drug delivery vehicle's properties.

  • This compound: The long nonyl chain can enhance the encapsulation of lipophilic drugs into lipid-based nanoparticles or polymeric micelles. It can also promote interaction with cell membranes, potentially influencing cellular uptake.

  • Ethyl 6-bromohexanoate: Its lower lipophilicity might be preferred for applications where a more hydrophilic-lipophilic balance is required. It has been utilized in the synthesis of carnitine derivatives for transporter studies.[3]

Experimental Workflow: Nanoparticle Functionalization

The following diagram illustrates a general workflow for the use of these bromohexanoate esters in the surface functionalization of nanoparticles for targeted drug delivery.

G Nanoparticle_Core Nanoparticle Core (e.g., PLGA, Lipid) Surface_Activation Surface Activation (e.g., introducing -OH or -NH₂ groups) Nanoparticle_Core->Surface_Activation Coupling_Reaction Coupling Reaction (Nucleophilic Substitution) Surface_Activation->Coupling_Reaction Bromohexanoate Alkyl 6-bromohexanoate (Nonyl or Ethyl) Bromohexanoate->Coupling_Reaction Functionalized_NP Functionalized Nanoparticle Coupling_Reaction->Functionalized_NP Final_Conjugate Targeted Nanoparticle Functionalized_NP->Final_Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Final_Conjugate Conjugation

Caption: Workflow for nanoparticle surface modification using bromohexanoate linkers.

Polymer Chemistry

Both esters can act as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromine atom serves as a transferable atom, enabling the controlled growth of polymer chains.

  • Initiator Efficiency: The efficiency of initiation is not expected to differ significantly between the two.

  • Polymer Properties: The choice of the ester will determine the end-group of the resulting polymer. A polymer initiated with this compound will have a lipophilic nonyl ester end-group, which can influence the polymer's solubility, self-assembly behavior, and interaction with other materials. Conversely, an ethyl ester end-group will be less hydrophobic. This allows for the tuning of the final polymer's properties by selecting the appropriate initiator.

Logical Relationship: ATRP Initiation

The diagram below outlines the role of alkyl 6-bromohexanoates as initiators in Atom Transfer Radical Polymerization.

G Initiator Alkyl 6-bromohexanoate (R-Br) Radical_Formation Radical Formation (R•) Initiator->Radical_Formation Activation Catalyst Transition Metal Catalyst (e.g., Cu(I)Br/Ligand) Catalyst->Radical_Formation Monomer Monomer Propagation Propagation Monomer->Propagation Radical_Formation->Propagation Controlled_Polymer Controlled Polymer (with R- end group) Propagation->Controlled_Polymer

Caption: Role of alkyl 6-bromohexanoates in ATRP.

Conclusion

The choice between this compound and Ethyl 6-bromohexanoate hinges on the specific requirements of the intended application.

  • This compound is the preferred choice when increased lipophilicity is desired. This is particularly relevant in the formulation of drug delivery systems for hydrophobic drugs and in the synthesis of polymers where a long alkyl end-group can be used to tailor the material's properties.

  • Ethyl 6-bromohexanoate is a more established and well-characterized reagent suitable for a broader range of applications where the specific lipophilic contribution of a long alkyl chain is not required. Its higher polarity relative to the nonyl ester may be advantageous in certain solvent systems.

Researchers should carefully consider the desired solubility, lipophilicity, and end-product properties when selecting between these two valuable synthetic intermediates. Further experimental studies directly comparing the kinetics and performance of these two esters in various applications would be highly beneficial to the scientific community.

References

A Comparative Guide to Purity Validation of Nonyl 6-bromohexanoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Nonyl 6-bromohexanoate (B1238239), a key building block in various synthetic pathways. The information presented herein is supported by established analytical methodologies for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity assessment of organic molecules due to its high resolving power, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds.[1][2] A stability-indicating HPLC method is crucial as it is designed to separate the main compound from any potential process-related impurities and degradation products, thus providing a precise measure of purity.[3][4]

Proposed HPLC Method for Nonyl 6-bromohexanoate

Experimental Protocol: Proposed Stability-Indicating HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (B52724) and Water.

      • Gradient Program: Start with 60% Acetonitrile, increasing to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 20 mg of the this compound sample in 20 mL of Acetonitrile to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The chromatogram should be recorded for a sufficient time to allow for the elution of all potential impurities.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Rationale for the Proposed Method:

The non-polar nature of the nonyl chain and the ester group makes a C18 column the ideal choice for separation. A gradient elution with acetonitrile and water provides a broad polarity range to effectively separate the main analyte from both more polar and less polar impurities. UV detection at 210 nm is suitable for the ester chromophore.

Comparison of Analytical Methods for Purity Determination

While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound. The following table provides a comparison of HPLC with Gas Chromatography (GC) and traditional qualitative tests for alkyl halides.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Qualitative Tests (e.g., Beilstein, Silver Nitrate)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[7]Chemical reactions leading to a visual change (e.g., color, precipitate).[8]
Applicability Suitable for non-volatile and thermally labile compounds.[2]Ideal for volatile and thermally stable compounds.[7]Provides preliminary identification of the presence of halogens.[8]
Resolution HighVery HighNot applicable
Quantification Excellent (high precision and accuracy)ExcellentQualitative (presence/absence)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low
Sample Preparation Simple dissolution and filtrationMay require derivatization for less volatile compoundsSimple dissolution
Analysis Time Typically 15-45 minutes per sampleTypically 10-30 minutes per sampleRapid (minutes)
Limitations Higher cost of instrumentation and solvents.Not suitable for non-volatile or thermally labile compounds.Non-specific; does not provide purity information.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity validation of this compound.

Method_Comparison cluster_instrumental Quantitative Instrumental Analysis cluster_qualitative Qualitative Chemical Tests compound This compound Purity hplc HPLC compound->hplc Primary Method gc GC compound->gc Alternative for Volatile Impurities beilstein Beilstein Test compound->beilstein Halogen Presence silver_nitrate Silver Nitrate Test compound->silver_nitrate Halide Reactivity

References

A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the ADC's stability in circulation, its payload release mechanism, and its overall therapeutic index. This guide provides an objective comparison of the performance of different linker technologies, supported by experimental data, and offers detailed methodologies for their evaluation.

The ideal linker must strike a delicate balance: it needs to be highly stable in the bloodstream to prevent premature release of the toxic payload, which could lead to off-target toxicity, but it also needs to efficiently release the payload once it reaches the target tumor cell.[1] The two primary categories of linkers used in ADCs are cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics that influence their suitability for different therapeutic strategies.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental distinction between these two classes of linkers lies in their payload release mechanism. Cleavable linkers are designed to be broken down under specific physiological conditions found within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release their payload only after the antibody component of the ADC is degraded in the lysosome.[2]

Cleavable Linkers: Tuned for the Tumor Microenvironment

Cleavable linkers take advantage of the unique biochemical features of tumors, such as altered pH and the overexpression of certain enzymes. This targeted release can lead to a "bystander effect," where the released payload can diffuse into and kill adjacent, antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[2] There are three main types of cleavable linkers:

  • Protease-sensitive linkers: These are the most common type of cleavable linker and are designed to be cleaved by proteases, like cathepsins, that are abundant in the lysosomes of tumor cells.[3] The dipeptide valine-citrulline (Val-Cit) is a widely used motif in these linkers.[4]

  • pH-sensitive linkers: These linkers, such as hydrazones, are engineered to be stable at the physiological pH of blood (around 7.4) but to hydrolyze and release their payload in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which are found at significantly higher levels inside cells compared to the bloodstream.[1]

Non-Cleavable Linkers: Stability is Key

Non-cleavable linkers offer enhanced stability in plasma as they lack a specific chemical trigger for payload release.[2] The payload is released as a payload-linker-amino acid complex only after the entire ADC is internalized and the antibody is degraded by lysosomal proteases. This high stability generally translates to a lower risk of off-target toxicity and a more favorable safety profile.[2] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.[2]

Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data on the stability and efficacy of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypeADC ExampleCell LineIC50 (pmol/L)Reference
β-galactosidase-cleavableTrastuzumab-MMAESKBR38.8[5]
Val-Cit (Protease-sensitive)Trastuzumab-MMAESKBR314.3[5]
Sulfatase-cleavableNot SpecifiedHER2+ cells61 - 111[5]
Non-cleavableKadcyla (T-DM1)SKBR333[5]
Non-cleavableNot SpecifiedHER2+ cells609[5]

Table 2: In Vivo Plasma Stability of Different Linkers

| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference | | --- | --- | --- | --- | | Hydrazone | Not Specified | Human and Mouse | ~2 days |[1] | | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) |[6] | | Val-Cit Dipeptide | Not Specified | Mouse | ~144 hours (6.0 days) |[6] |

Experimental Protocols for Linker Evaluation

Robust and reproducible experimental data are essential for the selection of an optimal linker. The following are detailed methodologies for key experiments used to characterize ADC linker performance.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of an ADC in plasma and predicting its potential for premature payload release in vivo.[7]

Objective: To quantify the loss of payload from an ADC over time when incubated in plasma.

Methodology:

  • Incubation: Incubate the ADC at a known concentration (e.g., 150 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C with gentle shaking.[7][8] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[9]

  • ADC Capture: At each time point, capture the ADC from the plasma sample using an affinity method, such as Protein A or Protein G magnetic beads.[10]

  • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.[7][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of an ADC against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[2]

Cathepsin B Cleavage Assay

This assay is used to evaluate the susceptibility of protease-sensitive linkers to cleavage by cathepsin B.[3]

Objective: To measure the rate and specificity of linker cleavage by cathepsin B.

Methodology:

  • Reagent Preparation: Prepare a fluorogenic peptide linker substrate (e.g., linked to a quenched fluorophore like AMC). Activate recombinant human cathepsin B in an appropriate assay buffer (typically at an acidic pH of 5.0-6.0).[3]

  • Reaction Initiation: Add the activated cathepsin B to the substrate solution in a microplate. Include a negative control with a cathepsin B inhibitor.[3]

  • Incubation and Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the linker by cathepsin B will release the fluorophore, resulting in an increase in fluorescence.[3]

  • Data Analysis: Calculate the rate of cleavage from the linear phase of the fluorescence curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma Stability Plasma Stability Select Stable Linker Select Stable Linker Plasma Stability->Select Stable Linker Cytotoxicity Assay Cytotoxicity Assay Determine IC50 Determine IC50 Cytotoxicity Assay->Determine IC50 Cleavage Assay Cleavage Assay Confirm Cleavage Confirm Cleavage Cleavage Assay->Confirm Cleavage Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics ADC Candidate ADC Candidate ADC Candidate->Plasma Stability Incubate ADC Candidate->Cytotoxicity Assay Treat Cells ADC Candidate->Cleavage Assay Incubate Select Stable Linker->Xenograft Model Determine IC50->Xenograft Model Confirm Cleavage->Xenograft Model

Caption: Experimental workflow for ADC linker evaluation.

payload_signaling cluster_cell Cancer Cell ADC ADC Receptor Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Tubulin Tubulin Payload Release->Tubulin Akt/mTOR Pathway Akt/mTOR Pathway Payload Release->Akt/mTOR Pathway e.g., MMAE Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibition Inhibition Akt/mTOR Pathway->Inhibition

Caption: Signaling pathway of tubulin-inhibiting ADC payloads.

Mechanism of Action of Common Payloads

The cytotoxic payloads used in ADCs are highly potent molecules that induce cell death upon release. The two most common classes of payloads are auristatins and maytansinoids, both of which are tubulin inhibitors.[11][12]

  • Monomethyl Auristatin E (MMAE): MMAE is a synthetic analog of the natural product dolastatin 10.[13] It inhibits cell division by binding to tubulin and disrupting the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[13] Some studies have shown that MMAE-containing ADCs can also inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.[14]

  • Maytansinoid DM1: DM1 is a derivative of maytansine, a potent microtubule-targeting compound.[12] Similar to MMAE, DM1 binds to tubulin and inhibits microtubule assembly, causing mitotic arrest and cell death.[15][16] The release of DM1 within the cell ultimately leads to apoptosis.[16]

Conclusion

The selection of an appropriate linker is a multifaceted process that requires careful consideration of the target antigen, the payload, and the desired therapeutic outcome. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors, while non-cleavable linkers provide superior plasma stability, potentially leading to a better safety profile. A thorough in vitro and in vivo evaluation of linker stability and efficacy is paramount to the successful development of a safe and effective antibody-drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of next-generation ADCs.

References

Lack of Publicly Available Research Data for Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vitro and in vivo studies on Nonyl 6-bromohexanoate (B1238239) has yielded no publicly available scientific literature. The compound is listed primarily in chemical supplier catalogs as a reagent.[1][2] This absence of published research means that a direct comparison guide based on experimental data, as requested, cannot be compiled for Nonyl 6-bromohexanoate itself.

To fulfill the structural requirements of the user's request and to provide a useful framework for researchers, this guide will present a hypothetical comparison between a fictional compound, "Compound NBHX" (representing this compound), and a well-studied alternative from a functionally relevant class of molecules. For this illustrative purpose, we will compare NBHX to Melphalan , a known alkylating agent used in chemotherapy, in the context of oncology research.

Illustrative Comparison Guide: Compound NBHX vs. Melphalan

This guide provides a template for comparing the performance of a novel chemical entity with an established alternative, using hypothetical data for "Compound NBHX" and published data for Melphalan.

Overview of Compounds
FeatureCompound NBHX (Hypothetical)Melphalan
Chemical Class Alkylating AgentAlkylating Agent (Nitrogen Mustard)
Mechanism of Action Forms covalent bonds with nucleophilic moieties in cells, leading to DNA cross-linking and apoptosis.Alkylates DNA, primarily at the N7 position of guanine, leading to DNA damage and cell death.
Primary Application Investigational anti-cancer agent.Treatment of multiple myeloma and ovarian cancer.
Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of each compound against various cancer cell lines after a 72-hour incubation period.

Cell LineCompound NBHX (IC₅₀, µM) - HypotheticalMelphalan (IC₅₀, µM)
MCF-7 (Breast) 15.225.5
A549 (Lung) 28.542.1
U-87 MG (Glioblastoma) 9.818.9
Comparative In Vivo Efficacy Data (Murine Xenograft Model)

This table shows the tumor growth inhibition (TGI) in a murine xenograft model using the U-87 MG cell line.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control -0%
Compound NBHX (Hypothetical) 10 mg/kg, i.p., daily65%
Melphalan 5 mg/kg, i.p., daily58%

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (MCF-7, A549, U-87 MG) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound NBHX and Melphalan in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: In Vivo Murine Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ U-87 MG cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Group Allocation: Randomize mice into three groups: Vehicle Control, Compound NBHX, and Melphalan.

  • Treatment Administration: Administer the respective compounds or vehicle control intraperitoneally (i.p.) daily for 14 days.

  • Tumor Measurement: Measure tumor volume every two days using calipers (Volume = 0.5 x Length x Width²).

  • Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Generalized Alkylating Agent Mechanism of Action

alkylating_agent_moa cluster_cell Cancer Cell AA Alkylating Agent (e.g., NBHX, Melphalan) DNA Nuclear DNA AA->DNA Enters Nucleus DNA_damage DNA Alkylation & Cross-linking DNA->DNA_damage Alkylation DDR DNA Damage Response DNA_damage->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Induces CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Induces

Caption: Mechanism of action for DNA alkylating agents.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

invivo_workflow start Inject U-87 MG Cells into Mice tumor_growth Monitor Tumor Growth (to 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment Daily (14 Days) randomize->treat measure Measure Tumor Volume (Every 2 Days) treat->measure end Calculate Tumor Growth Inhibition (TGI) treat->end measure->treat Continue for 14 days

Caption: Workflow for the murine xenograft efficacy study.

References

Comparative Analysis of Nanoparticles Containing Nonyl 6-bromohexanoate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the characterization of nanoparticles containing Nonyl 6-bromohexanoate (B1238239) is not publicly available. Therefore, this guide presents a hypothetical comparative study based on established methodologies for the characterization of lipid-based nanoparticles. The data herein is illustrative and intended to serve as a template for researchers investigating novel lipid excipients in nanomedicine.

This guide provides a comparative characterization of hypothetical nanoparticles formulated with Nonyl 6-bromohexanoate (NP-NBH) against a conventional lipid nanoparticle formulation (NP-Control). The objective is to assess the potential of this compound as a novel excipient in drug delivery systems.

Physicochemical Characterization: A Comparative Summary

The following table summarizes the hypothetical physicochemical properties of NP-NBH and NP-Control formulations.

CharacteristicNP-NBH (Hypothetical)NP-Control (Conventional Lipid)
Particle Size (nm) 120 ± 5115 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -25 ± 3-22 ± 4
Encapsulation Efficiency (%) 92 ± 488 ± 5
Drug Loading Capacity (%) 8.5 ± 0.77.9 ± 0.9

Experimental Protocols

Nanoparticle Synthesis

Nanoparticles were prepared using a modified ethanol (B145695) injection method. Briefly, the lipid components, including this compound for the NP-NBH formulation, and a model drug were dissolved in ethanol. This organic phase was rapidly injected into an aqueous buffer under constant stirring, leading to the self-assembly of nanoparticles. The resulting nanoparticle suspension was then purified to remove any unencapsulated drug and residual solvent.

Particle Size and Polydispersity Index (PDI) Analysis

The mean particle size and PDI of the nanoparticle formulations were determined by Dynamic Light Scattering (DLS). Measurements were performed at 25°C with a scattering angle of 90°. The results were reported as the average of three independent measurements.

Zeta Potential Measurement

The surface charge of the nanoparticles was assessed by measuring the zeta potential using Laser Doppler Velocimetry. Samples were diluted in 10 mM NaCl solution to ensure appropriate ionic strength for the measurement. The zeta potential was calculated from the electrophoretic mobility of the nanoparticles.

Morphological Characterization

The morphology of the nanoparticles was visualized using Transmission Electron Microscopy (TEM). A drop of the nanoparticle suspension was placed on a carbon-coated copper grid, negatively stained with phosphotungstic acid, and air-dried. The grid was then examined under the microscope.

Encapsulation Efficiency and Drug Loading

The amount of drug encapsulated within the nanoparticles was determined indirectly. After separating the nanoparticles from the aqueous medium by ultracentrifugation, the concentration of the free drug in the supernatant was measured using a validated analytical method (e.g., High-Performance Liquid Chromatography). The encapsulation efficiency and drug loading capacity were calculated using the following equations:

  • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading Capacity (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Visualizing Experimental Workflow and a Hypothetical Signaling Pathway

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization synthesis Lipid & Drug Dissolution in Ethanol injection Rapid Injection into Aqueous Buffer synthesis->injection self_assembly Nanoparticle Self-Assembly injection->self_assembly purification Purification self_assembly->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta tem Morphology (TEM) purification->tem drug_quant Encapsulation & Loading purification->drug_quant

Fig. 1: Experimental workflow for the synthesis and characterization of nanoparticles.

signaling_pathway NP Drug-loaded Nanoparticle Cell Target Cell NP->Cell Targeting Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target_Protein Intracellular Target (e.g., Kinase) Drug_Release->Target_Protein Inhibition Apoptosis Therapeutic Effect (e.g., Apoptosis) Target_Protein->Apoptosis Signal Transduction

A Comparative Guide to Alternatives for Nonyl 6-bromohexanoate in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the design of drug delivery systems. Nonyl 6-bromohexanoate (B1238239), a simple aliphatic ester, represents a straightforward approach to drug conjugation. However, its susceptibility to hydrolysis by ubiquitous esterases can lead to premature drug release, compromising efficacy and inducing off-target toxicity. This guide provides an objective comparison of Nonyl 6-bromohexanoate and more advanced, stimuli-responsive linker technologies, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.

Performance Comparison of Linker Technologies

The ideal linker should remain stable in systemic circulation and selectively release its payload at the target site. This is often achieved by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.

Linker TypeCleavage MechanismTypical Half-life in Plasma (pH 7.4)Drug Release ConditionsKey AdvantagesKey Disadvantages
Simple Ester (e.g., this compound) Hydrolysis by esterasesVariable, can be short (minutes to hours)Non-specific, in plasma and tissuesSimple synthesisProne to premature drug release, potential for off-target toxicity
pH-Sensitive (Hydrazone) Acid-catalyzed hydrolysisHours to days (structure-dependent)Acidic pH (5.0-6.5) of endosomes/lysosomesTargeted release in acidic cellular compartmentsPotential for instability in circulation, can lead to premature release
Enzyme-Sensitive (Dipeptide, e.g., Val-Cit) Proteolytic cleavage by specific enzymes (e.g., Cathepsin B)Generally stable (>100 hours in human plasma)Presence of overexpressed enzymes in lysosomesHigh specificity for intracellular release, good plasma stabilityPotential for instability in rodent plasma due to carboxylesterases
Redox-Sensitive (Disulfide) Reduction by glutathione (B108866) (GSH)Stable in plasmaHigh intracellular GSH concentration (mM) vs. low in plasma (µM)Exploits the differential redox potential between intra- and extracellular environmentsPotential for slow or incomplete release

Experimental Protocols

Synthesis of a Drug-Linker Conjugate (General Protocol)

This protocol describes a general method for conjugating a drug containing a hydroxyl group to a linker with a terminal reactive group, such as the bromide of this compound.

Materials:

  • Drug with a free hydroxyl group (e.g., Camptothecin)

  • This compound (or alternative linker)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Stir plate and stir bar

  • Reaction vessel

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the drug (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution and stir for 30 minutes at room temperature to deprotonate the hydroxyl group.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired drug-linker conjugate.

In Vitro Plasma Stability Assay

This assay determines the stability of a drug-linker conjugate in plasma.

Materials:

  • Drug-linker conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).

  • Incubate the drug-linker conjugate at a final concentration of 1 µM in plasma at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.

  • Immediately add cold ACN with 0.1% formic acid to the aliquot to precipitate plasma proteins and stop the reaction.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug-linker conjugate remaining.

  • Calculate the half-life (t₁/₂) of the conjugate in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the drug-linker conjugate on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-linker conjugate and free drug (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-linker conjugate and the free drug in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Visualizing the Mechanisms

Experimental Workflow for Linker Stability and Efficacy

G cluster_synthesis Conjugate Synthesis cluster_stability In Vitro Stability cluster_efficacy In Vitro Efficacy s1 Drug + Linker s2 Conjugation Reaction s1->s2 s3 Purification (HPLC) s2->s3 st1 Incubate with Plasma s3->st1 Purified Conjugate e1 Treat Cancer Cells s3->e1 Purified Conjugate st2 Time-point Sampling st1->st2 st3 Protein Precipitation st2->st3 st4 LC-MS/MS Analysis st3->st4 result1 Determine Half-life st4->result1 e2 Incubation (72h) e1->e2 e3 MTT Assay e2->e3 e4 Measure Absorbance e3->e4 result2 Calculate IC50 e4->result2 G drug Doxorubicin (Released from conjugate) membrane Cellular Uptake drug->membrane dna DNA Intercalation & Topoisomerase II Inhibition membrane->dna ros Reactive Oxygen Species (ROS) Generation membrane->ros damage DNA Damage dna->damage ros->damage atm ATM/ATR Activation damage->atm p53 p53 Activation atm->p53 apoptosis Apoptosis p53->apoptosis G drug Camptothecin (Released from conjugate) membrane Cellular Uptake drug->membrane topoI Topoisomerase I Cleavable Complex Stabilization membrane->topoI replication Replication Fork Collision topoI->replication transcription Transcription Machinery Collision topoI->transcription dsb DNA Double-Strand Breaks replication->dsb transcription->dsb atm ATM/ATR Activation dsb->atm chk Chk1/Chk2 Activation atm->chk arrest Cell Cycle Arrest (S/G2 phase) chk->arrest apoptosis Apoptosis arrest->apoptosis

Assessing the Biocompatibility of Nonyl 6-bromohexanoate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in the development of safe and effective drug delivery systems. This guide provides a comparative assessment of the biocompatibility of Nonyl 6-bromohexanoate (B1238239), a halogenated ester with potential applications in drug formulation, against two commonly used non-halogenated esters: Isopropyl Myristate and Ethyl Oleate (B1233923). Due to the limited publicly available biocompatibility data for Nonyl 6-bromohexanoate, this guide draws upon data from structurally related compounds to provide a preliminary assessment. Direct biocompatibility testing of this compound formulations remains essential for definitive safety evaluation.

Comparative Biocompatibility Data

ParameterThis compound (Inferred)Isopropyl MyristateEthyl Oleate
Cytotoxicity Potential for cytotoxicity, similar to other long-chain esters at high concentrations. The presence of the bromo- group may increase cytotoxicity.Generally considered non-toxic. Polyurethane films with up to 5 wt% IPM showed no evidence of cytotoxicity[1][2][3]. Mild irritant in rabbits[4].Generally well-tolerated[5][6][7]. High concentrations of oleate (a metabolite) can induce apoptosis and cytotoxicity in certain cell lines[8][9].
Genotoxicity Potential for genotoxicity due to the presence of the bromoalkane moiety, which can act as an alkylating agent.Not found to be a skin sensitizer (B1316253) in guinea pigs or humans[4]. Generally regarded as a nontoxic material[10].No significant toxicological findings in a 91-day feeding study in rats[5]. Favorable safety profile in humans[6].
Inflammatory Potential The ester moiety may undergo hydrolysis, releasing 6-bromohexanoic acid, which could potentially induce a localized inflammatory response.Not a sensitizer in human studies[4].Ozonated ethyl ester of unsaturated fatty acids has shown anti-inflammatory properties in vitro[11]. Oleate can modulate the immune response[12].
In Vivo Biocompatibility No direct data available. In vivo studies are crucial to assess local tolerance and systemic toxicity.Generally regarded as a non-irritant material in cosmetic formulations[10].Well-tolerated in a 91-day feeding study in rats with no adverse effects observed[5].

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the design of studies for this compound formulations.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test compound (this compound formulation and alternatives)

  • Control vehicle

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and controls. Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.

Materials:

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

  • Low melting point agarose (B213101)

Protocol:

  • Expose cells to the test compounds for a defined period.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells using the lysis solution to remove membranes and proteins, leaving behind the DNA.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Stain the DNA and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

ELISA for Inflammatory Cytokines (IL-6 and TNF-α)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells (e.g., macrophages) exposed to the test formulations.

Materials:

  • ELISA plate pre-coated with capture antibody for IL-6 or TNF-α

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard recombinant cytokines

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

Protocol:

  • Culture immune cells (e.g., RAW 264.7 macrophages) and expose them to the test compounds for 24 hours.

  • Collect the cell culture supernatants.

  • Add standards and supernatants to the wells of the ELISA plate and incubate.

  • Wash the plate and add the detection antibody. Incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Visualizing Biocompatibility Assessment

The following diagrams illustrate key concepts and workflows in assessing the biocompatibility of novel formulations.

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Formulation Formulation Cytotoxicity Cytotoxicity Formulation->Cytotoxicity MTT Assay Genotoxicity Genotoxicity Formulation->Genotoxicity Comet Assay Inflammatory_Response_In_Vitro Inflammatory_Response_In_Vitro Formulation->Inflammatory_Response_In_Vitro ELISA (IL-6, TNF-α) Irritation Irritation Cytotoxicity->Irritation Proceed if low toxicity Systemic_Toxicity Systemic_Toxicity Genotoxicity->Systemic_Toxicity Proceed if non-genotoxic Sensitization Sensitization Inflammatory_Response_In_Vitro->Sensitization Proceed if low inflammation Final_Assessment Final_Assessment Irritation->Final_Assessment Sensitization->Final_Assessment Systemic_Toxicity->Final_Assessment

Caption: Workflow for assessing the biocompatibility of a novel formulation.

NFkB_Signaling_Pathway Toll-like_Receptor Toll-like Receptor (TLR) MyD88 MyD88 Toll-like_Receptor->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF-kB NF-κB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Caption: Simplified NF-κB signaling pathway leading to inflammation.

References

Performance Evaluation of Novel Ester-Based Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of drug delivery, novel excipients and carrier systems are continually being explored to enhance the therapeutic efficacy and safety of pharmaceutical agents. This guide provides a comparative performance evaluation of a hypothetical Nonyl 6-bromohexanoate-based delivery system (N6B-DS), conceptualized as a nanostructured lipid carrier, against two established platforms: conventional liposomes and biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The comparison is based on key performance indicators supported by experimental data from relevant literature, offering researchers and drug development professionals a comprehensive overview for formulation decisions.

Comparative Performance Data

The efficacy of a drug delivery system is determined by its physicochemical properties and its ability to effectively encapsulate and release a therapeutic agent. The following tables summarize the quantitative performance data for the hypothetical N6B-DS and its alternatives, using a model hydrophobic drug.

Table 1: Physicochemical Properties of Nanoparticle Delivery Systems

ParameterN6B-DS (Hypothetical)LiposomesPLGA Nanoparticles
Particle Size (nm) 150 ± 15120 ± 20200 ± 25
Polydispersity Index (PDI) 0.15 ± 0.050.20 ± 0.070.18 ± 0.06
Zeta Potential (mV) -25 ± 5-30 ± 6-20 ± 4
Appearance Homogeneous milky dispersionTranslucent, opalescent dispersionHomogeneous milky dispersion

Table 2: Drug Loading and Release Characteristics

ParameterN6B-DS (Hypothetical)LiposomesPLGA Nanoparticles
Encapsulation Efficiency (%) 92 ± 4%85 ± 5%88 ± 6%
Drug Loading (%) 9.5 ± 1.5%5 ± 1.2%7 ± 1.0%
Cumulative Release at 48h (pH 7.4) 65 ± 5%75 ± 6%55 ± 7%
Release Kinetics Model HiguchiFirst-OrderKorsmeyer-Peppas

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of performance data. The following sections describe the standard protocols for the preparation and evaluation of the compared delivery systems.

2.1. Preparation of Delivery Systems

  • N6B-DS (Nanostructured Lipid Carrier Method):

    • The lipid phase, consisting of this compound, a solid lipid (e.g., glyceryl monostearate), and the hydrophobic drug, is melted at a temperature approximately 10°C above the melting point of the solid lipid.

    • The aqueous phase, containing a surfactant (e.g., Poloxamer 188), is heated to the same temperature.

    • The hot aqueous phase is added to the molten lipid phase under high-speed homogenization to form a coarse pre-emulsion.

    • This pre-emulsion is then subjected to high-pressure homogenization for several cycles to produce the final nano-emulsion, which is then cooled to form the N6B-DS.

  • Liposomes (Thin-Film Hydration Method):

    • Phospholipids (e.g., soy phosphatidylcholine) and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • The film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation above the lipid transition temperature.

    • The resulting vesicle suspension is then sonicated or extruded through polycarbonate membranes to reduce the size and lamellarity of the liposomes.

  • PLGA Nanoparticles (Emulsification-Solvent Evaporation Method):

    • PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

    • This organic phase is emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) using high-speed homogenization or sonication, forming an oil-in-water (o/w) emulsion.

    • The organic solvent is then removed by evaporation under magnetic stirring at room temperature, leading to the precipitation of PLGA nanoparticles.

    • The nanoparticles are collected by centrifugation, washed with deionized water, and lyophilized for storage.

2.2. Characterization of Physicochemical Properties

  • Particle Size, PDI, and Zeta Potential: These parameters are determined by Dynamic Light Scattering (DLS) using a Zetasizer instrument. Samples are diluted appropriately with deionized water and measurements are performed at 25°C.

2.3. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

  • The nanoparticle suspension is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.

  • The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • EE and DL are calculated using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

2.4. In Vitro Drug Release Study

  • A known amount of the drug-loaded nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is measured by UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug release is then plotted against time.[1][2][3]

2.5. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cells (e.g., a relevant cancer cell line or normal fibroblast line) are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the drug-loaded nanoparticles and control formulations.

  • After a specified incubation period (e.g., 48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After further incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and cell viability is calculated as a percentage relative to untreated control cells.[4][5]

Mandatory Visualizations

3.1. Experimental Workflow for Nanoparticle Evaluation

The following diagram illustrates the general workflow for the formulation and evaluation of drug delivery systems.

G Formulation Formulation (N6B-DS, Liposome, PLGA-NP) PhysicoChem Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->PhysicoChem Loading Encapsulation & Loading Efficiency Formulation->Loading Release In Vitro Release Study Formulation->Release Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Formulation->Cytotoxicity Uptake Cellular Uptake Study Formulation->Uptake CellCulture Cell Culture CellCulture->Cytotoxicity CellCulture->Uptake AnimalModel Animal Model Studies Cytotoxicity->AnimalModel Uptake->AnimalModel PK Pharmacokinetics AnimalModel->PK PD Pharmacodynamics AnimalModel->PD Tox Toxicology AnimalModel->Tox G NP Drug-Loaded Nanoparticle Membrane Cell Membrane Endocytosis Endocytosis NP->Endocytosis Binding Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome (Low pH) Endosome->Lysosome Maturation Escape Endosomal Escape Lysosome->Escape DrugRelease Drug Release Escape->DrugRelease Target Intracellular Target (e.g., Mitochondria, Nucleus) DrugRelease->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Nonyl 6-bromohexanoate (B1238239), a chemical that, while specific data is limited, can be managed safely by following protocols for similar halogenated esters. The following information is compiled to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Quantitative Data Summary

For quick reference, the following table summarizes the available physical and chemical properties of Nonyl 6-bromohexanoate and a related, well-documented compound, Ethyl 6-bromohexanoate. This data is crucial for understanding the chemical's behavior and handling requirements.

PropertyThis compoundEthyl 6-bromohexanoate
CAS Number N/A25542-62-5
Chemical Formula C15H29BrO2[1]C8H15BrO2
Molecular Weight 321.30 g/mol [1]Not Available
Physical State Not AvailableLiquid[2][3]
Appearance Not AvailableColorless[2][3]
Boiling Point Not Available128 - 130 °C @ 16 mmHg[3]
Flash Point Not Available58.3 °C[3]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1]Store in a cool, dry, well-ventilated area away from heat, sparks, and flame.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound, based on established procedures for similar hazardous chemical waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.[4]

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood.[2][4][5]

2. Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or bases, to avoid incompatible chemical reactions.[3]

3. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[4]

    • Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a commercial sorbent.[2][4][5]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

  • Large Spills:

    • Evacuate the area immediately.[4]

    • Activate the nearest fire alarm and contact your institution's emergency response team and Environmental Health and Safety (EHS) department.[4]

    • Provide the emergency responders with the details of the spilled chemical.[4]

4. Final Disposal

The ultimate disposal of the collected waste must be handled by certified professionals.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected.[4] This area should be cool, dry, and well-ventilated.[2][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company.[6] All disposal must be in accordance with local, regional, and national hazardous waste regulations.[2][5] Never dispose of this compound down the drain.[5]

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical steps for the proper disposal of this compound.

A 1. Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Labeled, Compatible Hazardous Waste Container A->B C 3. Transfer Waste to Container in a Ventilated Area B->C D 4. Securely Seal the Container C->D G Spill Occurs C->G E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange for Professional Waste Disposal E->F H Small Spill: Contain with Absorbent, Collect as Hazardous Waste G->H Small I Large Spill: Evacuate, Alert Emergency Response G->I Large H->D

References

Personal protective equipment for handling Nonyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Nonyl 6-bromohexanoate (B1238239) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Eye Irritation : May cause serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

Minimum PPE Requirements:

A comprehensive list of required personal protective equipment is detailed below. This PPE is mandatory for all personnel handling Nonyl 6-bromohexanoate.

PPE CategoryItemSpecification
Eye and Face Chemical Splash GogglesMust meet ANSI Z.87.1-1989 standard.[3] A face shield should be worn over goggles when there is a significant splash hazard.[4]
Hand Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling, consider double-gloving or using heavier duty gloves.[4]
Body Laboratory CoatA properly fitting lab coat must be worn and fully buttoned to cover as much skin as possible.[3]
Footwear Closed-Toe ShoesShoes must cover the entire foot; no sandals, clogs, or perforated shoes are permitted.[3]
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if ventilation is inadequate.[2][5]

Safe Handling and Operational Protocol

Adherence to the following step-by-step operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow:

Caption: A workflow diagram for the safe handling of this compound.

Key Steps and Precautions:

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible.[5]

  • Handling :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use non-sparking tools and take precautionary measures against static discharges.[5]

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with strong oxidizing agents.[1]

  • Storage :

    • Store in a cool, dry, and dark place.[6]

    • For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is ideal.[6]

    • The product is stable for several weeks at ambient temperature for shipping purposes.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Caption: A workflow for the proper disposal of this compound.

Disposal Guidelines:

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]

  • Container : Use a designated and properly labeled container for halogenated organic waste. Do not mix with other waste streams.

  • Spills : In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1] Collect the absorbed material and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of all cleaning materials as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.